2,3,4,5,6-Pentafluorobenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCPWBWOSASKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165367 | |
| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536-23-8 | |
| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1536-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001536238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentafluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,4,5,6-Pentafluorobenzophenone (PFBP), a versatile fluorinated ketone. It details the compound's chemical identity, including its CAS number, and summarizes its key physicochemical properties in a structured format. This document outlines a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, presents crucial safety and handling information, and explores its diverse applications, particularly in pharmaceutical research, materials science, and organic synthesis. The guide is intended to serve as a critical resource for professionals engaged in research and development activities involving fluorinated compounds.
Chemical Identity and Properties
This compound, also known as (Pentafluorophenyl)phenylmethanone, is an aromatic ketone characterized by a benzoyl group attached to a pentafluorophenyl ring.[1][2] This high degree of fluorination imparts unique electronic properties and chemical stability to the molecule.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application, and integration into various synthetic and analytical procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₅F₅O | [1] |
| Molecular Weight | 272.17 g/mol | [1] |
| Appearance | White or colorless to light yellow powder/lumps | [1] |
| Melting Point | 36-39 °C | [1] |
| Boiling Point | 93 °C at 0.2 mmHg | [1] |
| Solubility | Soluble in Methanol | [1] |
| Density (estimate) | 1.4312 g/cm³ | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of pentafluorobenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction attaches the benzoyl group to the electron-rich pentafluorobenzene ring.
Reaction Scheme
Caption: Friedel-Crafts acylation synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation. Researchers should adapt it based on laboratory conditions and scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Materials:
-
Pentafluorobenzene (C₆HF₅)[4]
-
Benzoyl chloride (C₆H₅COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. An exothermic reaction may occur, forming the acylium ion electrophile. Maintain the temperature at 0 °C.
-
Addition of Pentafluorobenzene: After the addition of benzoyl chloride is complete, add a solution of pentafluorobenzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Perform this step in a fume hood as HCl gas will be evolved.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.
Applications in Research and Development
The unique properties of this compound make it a valuable building block and intermediate in various scientific fields.
Pharmaceutical and Agrochemical Synthesis
The pentafluorophenyl group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. PFBP serves as a key intermediate for introducing this moiety into complex molecules, facilitating the development of novel pharmaceuticals and agrochemicals.[5]
Materials Science
-
High-Performance Polymers: It is utilized in the synthesis of fluorinated polymers, coatings, and dyes. The presence of fluorine atoms enhances thermal stability and chemical resistance in the resulting materials.
-
Organic Electronics: Its strong electron-withdrawing characteristics make it a suitable component in the design of materials for organic electronics and photonics.
-
UV-Absorbing Materials: PFBP finds application in materials designed to absorb UV radiation, protecting sensitive substrates from photodegradation.[6]
Organic Synthesis and Photochemistry
-
Photoinitiator: It is employed as a photoinitiator in UV-curable coatings and inks, enabling rapid polymerization upon exposure to UV light.[1]
-
Fluorescent Probes: The compound is used in the development of fluorescent probes for biological imaging, aiding in the visualization of cellular processes.
Caption: Applications of this compound in various fields.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Hazards: May cause skin, eye, and respiratory irritation. Combustion may produce hazardous decomposition products, including carbon oxides and hydrogen fluoride.[7][9]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Move the person to fresh air.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]
-
Disclaimer: This guide is intended for informational purposes only. Researchers must consult a comprehensive and verified Safety Data Sheet (SDS) for this compound before handling and use, and adhere to all institutional and governmental safety regulations.
References
- 1. This compound;CAS:1536-23-8 - Career Henan Chemical Co. [coreychem.com]
- 2. This compound | C13H5F5O | CID 73755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1536-23-8 [chemicalbook.com]
- 4. Pentafluorobenzene | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Synthesis and Characterization of 2,3,4,5,6-Pentafluorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,5,6-Pentafluorobenzophenone, a key intermediate in the development of various pharmaceuticals and advanced materials. This document details the synthetic protocol, physical properties, and spectroscopic characterization of the title compound.
Core Properties
This compound is a solid at room temperature with the following key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₃H₅F₅O |
| Molecular Weight | 272.17 g/mol |
| CAS Number | 1536-23-8 |
| Melting Point | 36-39 °C |
| Boiling Point | 93 °C at 0.2 mmHg |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone) |
Synthesis Protocol: Friedel-Crafts Acylation
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2,3,4,5,6-Pentafluorobenzoyl chloride
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.
-
Addition of Reactants: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath with stirring. A solution of 2,3,4,5,6-pentafluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added to the dropping funnel.
-
Initiation of Reaction: The solution of 2,3,4,5,6-pentafluorobenzoyl chloride is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0-5 °C.
-
Addition of Benzene: Following the addition of the acid chloride, anhydrous benzene (1.2 equivalents) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
Characterization Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds and established spectroscopic principles.
NMR Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (ortho) | 7.8 - 7.9 | Multiplet | 2H |
| Aromatic-H (meta) | 7.5 - 7.6 | Multiplet | 2H |
| Aromatic-H (para) | 7.4 - 7.5 | Multiplet | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O | 190 - 195 |
| C-F (ipso) | 140 - 150 (multiplet) |
| C (aromatic, non-F) | 128 - 135 |
| C-F (ortho) | 140 - 145 (multiplet) |
| C-F (meta) | 135 - 140 (multiplet) |
| C-F (para) | 138 - 142 (multiplet) |
Table 2: Predicted ¹⁹F NMR Chemical Shifts (in CDCl₃, relative to CFCl₃)
| ¹⁹F NMR | Predicted Chemical Shift (ppm) |
| F (ortho) | -140 to -145 |
| F (meta) | -160 to -165 |
| F (para) | -150 to -155 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1670 - 1690 | Strong | C=O stretch (aryl ketone) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1000 | Strong | C-F stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Major Fragments in Mass Spectrum (Electron Ionization)
| m/z | Proposed Fragment |
| 272 | [M]⁺ (Molecular ion) |
| 195 | [M - C₆H₅]⁺ (Loss of phenyl group) |
| 167 | [C₆F₅]⁺ (Pentafluorophenyl cation) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental and Logical Workflows
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Spectroscopic Analysis of 2,3,4,5,6-Pentafluorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Spectroscopic Techniques
Spectroscopic methods are indispensable tools in the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms. Infrared (IR) spectroscopy identifies the functional groups present in the molecule. Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions and conjugation within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2,3,4,5,6-pentafluorobenzophenone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of an organic compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃), to the sample solution.
-
Data Acquisition: Transfer the solution to an NMR tube. Place the tube in the NMR spectrometer and acquire the spectra. Standard experiments include ¹H NMR, ¹³C NMR (with proton decoupling), and ¹⁹F NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Data Presentation
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
For the non-fluorinated benzophenone, the aromatic protons typically appear in the range of 7.2-7.9 ppm.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
In benzophenone, the carbonyl carbon appears around 196 ppm, and the aromatic carbons are observed between 128 and 138 ppm.
Table 3: ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available |
The chemical shifts of fluorine atoms on a pentafluorophenyl ring are typically found between -140 and -170 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is the KBr pellet technique:
-
Sample Preparation: Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Presentation
Table 4: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Key expected absorptions for this compound would include a strong C=O stretching vibration around 1660-1680 cm⁻¹, C-F stretching vibrations in the 1100-1400 cm⁻¹ region, and aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Data Acquisition: Place the cuvette with the sample solution in the spectrophotometer and record the absorbance over a range of wavelengths, typically from 200 to 400 nm.
Data Presentation
Table 5: UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |
| Data not available |
Benzophenone typically exhibits two main absorption bands: a strong π → π transition around 250 nm and a weaker n → π* transition around 340 nm. The presence of the pentafluorophenyl group may cause shifts in these absorptions.*
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Solubility Profile of 2,3,4,5,6-Pentafluorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5,6-pentafluorobenzophenone in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its physicochemical properties and structural analogy to similar molecules. Furthermore, detailed experimental protocols for determining its solubility are provided to enable researchers to generate precise quantitative data.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for understanding and predicting its solubility behavior.
| Property | Value |
| CAS Number | 1536-23-8 |
| Molecular Formula | C₁₃H₅F₅O |
| Molecular Weight | 272.17 g/mol [1] |
| Appearance | White or colorless to light yellow off-white powder[1] |
| Melting Point | 36-39 °C[1] |
| Boiling Point | 93 °C at 0.2 mm Hg[1] |
Predicted Solubility Profile in Organic Solvents
The solubility of a compound is primarily governed by the principle "like dissolves like," which implies that substances with similar polarities tend to be soluble in one another. This compound possesses a polar carbonyl group (C=O) and two aromatic rings. One phenyl ring is unsubstituted, while the other is heavily fluorinated. The five fluorine atoms on one phenyl ring are strongly electron-withdrawing, which can influence the molecule's overall polarity and its interactions with solvent molecules.
While one source qualitatively states that this compound is "soluble in Methanol," quantitative data is not provided.[1] The following table presents a predicted qualitative and semi-quantitative solubility profile in a range of common organic solvents based on its structure. It is important to note that these are estimations and should be confirmed by experimental data.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The polar carbonyl group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl group of protic solvents. The aromatic rings can engage in dipole-dipole and London dispersion forces. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can engage in strong dipole-dipole interactions with the polar carbonyl group of the solute. The aromatic rings also contribute to favorable interactions through dispersion forces. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The presence of two aromatic rings in this compound allows for significant π-π stacking and van der Waals interactions with aromatic solvents. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | While the overall molecule has polar characteristics, the large, relatively non-polar aromatic and fluorinated aromatic surfaces can interact with non-polar aliphatic solvents via London dispersion forces. However, the polar carbonyl group may limit high solubility. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar carbonyl group and the less polar aromatic rings of the molecule. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable quantitative solubility data for this compound, the following experimental methods are recommended.
Static Equilibrium (Shake-Flask) Method
This is a widely used and reliable method for determining thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer. The equilibration time can vary depending on the solvent and the compound's dissolution rate but is often in the range of 24 to 72 hours. It is recommended to perform preliminary experiments to determine the necessary equilibration time by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid. This is typically done by filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute or by centrifugation.
-
Analysis: Accurately determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique, such as gravimetric analysis or chromatographic analysis.
Gravimetric Analysis
This method is straightforward and does not require sophisticated instrumentation but is best suited for non-volatile solutes and solvents.
Methodology:
-
Sample Collection: After performing the static equilibrium method, accurately pipette a known volume of the saturated filtrate into a pre-weighed, dry evaporating dish.
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the solute's melting point may be used.
-
Drying and Weighing: Once the solvent is completely removed, dry the residue in the evaporating dish to a constant weight in a desiccator or oven.
-
Calculation: The solubility is calculated as the mass of the dried residue (solute) per volume of the solvent used.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining solubility, especially for compounds that are difficult to analyze by other means.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation: Obtain the saturated filtrate as described in the static equilibrium method. Dilute an aliquot of the filtrate with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Sample Analysis: Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for determining the solubility of a solid compound in an organic solvent.
Conclusion
This technical guide has provided a predicted solubility profile for this compound in various organic solvents, based on its chemical structure and physicochemical properties. While direct quantitative data is limited, the provided information serves as a valuable starting point for researchers. The detailed experimental protocols for the static equilibrium (shake-flask) method, gravimetric analysis, and HPLC analysis offer robust approaches for obtaining precise and reliable solubility data. It is strongly recommended that experimental verification be conducted to confirm the predicted solubility characteristics and to establish a quantitative understanding of this compound's behavior in different solvent systems, which is critical for its application in research, drug development, and materials science.
References
Health and Safety Profile of 2,3,4,5,6-Pentafluorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or professional medical advice. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
Introduction
2,3,4,5,6-Pentafluorobenzophenone is a fluorinated aromatic ketone utilized in various chemical syntheses, including the development of polymers, coatings, and dyes, where it can enhance thermal and chemical resistance.[1] It also serves as an intermediate in the production of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on technical data and experimental protocols relevant to a laboratory research and drug development setting. Due to the limited availability of specific toxicological data for this compound, information from structurally related compounds, particularly the parent compound benzophenone, is included for comparative purposes and to infer potential hazards.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.
Table 1: GHS Classification for Structurally Similar Compounds
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3] |
Note: This classification is for the structurally similar compound 2,3,4,5,6-Pentafluorobenzamide and Pentafluorobenzaldehyde and should be considered indicative for this compound in the absence of specific data.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₅F₅O | [4] |
| Molecular Weight | 272.17 g/mol | |
| Appearance | Yellow Solid | [5] |
| Melting Point | 35 - 39 °C (95 - 102.2 °F) | [5] |
| Boiling Point | 93 °C (199.4 °F) @ 0.2 mmHg | [5][6] |
| Flash Point | > 112 °C (> 233.6 °F) | [5] |
| Solubility | No information available |
Toxicological Information
Table 3: Acute Toxicity Data for Benzophenone (CASRN 119-61-9)
| Route | Species | LD50 | Source |
| Oral | Rat | > 10 g/kg | [7] |
| Dermal | Rabbit | 3535 mg/kg | [7] |
It is important to note that the addition of five fluorine atoms to the benzophenone structure may significantly alter its toxicological profile.
Potential Metabolic Pathways
The metabolism of benzophenone has been studied in rat hepatocytes, where it is converted to benzhydrol and p-hydroxybenzophenone, which is then conjugated with sulfate.[8] It is plausible that this compound could undergo similar metabolic transformations, although the fluorine substituents may influence the rate and sites of metabolism.
Caption: Postulated metabolic pathway for this compound.
Experimental Protocols for Safety Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are detailed methodologies for key irritation studies.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[9][10]
Methodology:
-
Tissue Preparation: Three-dimensional reconstructed human epidermis (RhE) models are pre-warmed in a cell culture incubator.[11]
-
Application of Test Substance: The test substance is applied topically to the surface of the RhE models. For solids, a specific weight is applied, while for liquids, a defined volume is used.[12]
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[11]
-
Washing: The test substance is removed by washing.
-
Post-incubation: The tissues are incubated for a further recovery period (e.g., 42 hours).[11]
-
Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a blue formazan product.
-
Data Analysis: The optical density of the extracted formazan is measured, and the percentage viability of the treated tissues is calculated relative to negative controls. A viability of ≤ 50% is typically classified as an irritant.[11][12]
Caption: Workflow for the in vitro skin irritation test (OECD TG 439).
Acute Eye Irritation/Corrosion Test (OECD TG 405)
This guideline provides a procedure for assessing the potential of a substance to cause eye irritation or corrosion.[13][14] It emphasizes a weight-of-evidence and tiered testing strategy to minimize animal testing.
Methodology:
-
Initial Assessment: A weight-of-the-evidence analysis of existing data is performed.[13][14] In vitro or ex vivo tests are conducted first.[14]
-
Animal Selection: Healthy, young adult albino rabbits are typically used.[14]
-
Procedure:
-
Pain Management: The use of topical anesthetics and systemic analgesics is strongly recommended to avoid or minimize pain and distress.[13]
-
Humane Endpoints: Animals showing severe pain or distress are humanely euthanized.[14]
-
Classification: The substance is classified based on the severity and reversibility of the eye lesions.
Caption: Tiered testing strategy for acute eye irritation (based on OECD TG 405).
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[5] Use only in a well-ventilated area. Wash thoroughly after handling.[5]
-
Storage: Keep in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed.[5] Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
Stability and Reactivity
-
Stability: Stable under normal storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[16][17][18]
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific quantitative toxicological data for this compound is limited, information from structurally similar compounds and established testing protocols provide a basis for a robust safety assessment. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, to minimize the risk of exposure. Further toxicological studies on this compound are warranted to provide a more complete and specific safety profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,4,5,6-Pentafluorobenzamide | C7H2F5NO | CID 69547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentafluorobenzaldehyde | C7HF5O | CID 69558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C13H5F5O | CID 73755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound;CAS:1536-23-8 - Career Henan Chemical Co. [coreychem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siesascs.edu.in [siesascs.edu.in]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. x-cellr8.com [x-cellr8.com]
- 12. x-cellr8.com [x-cellr8.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. flashpointsrl.com [flashpointsrl.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
Chemical structure and molecular weight of 2,3,4,5,6-Pentafluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and physicochemical properties of 2,3,4,5,6-Pentafluorobenzophenone. It includes a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, along with its characteristic spectroscopic data. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.
Core Physicochemical and Spectroscopic Data
The quantitative data for this compound are summarized in the tables below for ease of reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₅F₅O | [1] |
| Molecular Weight | 272.17 g/mol | [2] |
| CAS Number | 1536-23-8 | [2] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 36-39 °C | [2] |
| Boiling Point | 93 °C at 0.2 mmHg | [2] |
| Synonyms | (Pentafluorophenyl)phenylmethanone, Benzoylpentafluorobenzene | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Multiplets in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the protons of the unsubstituted phenyl ring. |
| ¹³C NMR | Signals for the carbonyl carbon, the carbons of the unsubstituted phenyl ring, and the carbons of the pentafluorophenyl ring (which will show coupling with fluorine). |
| FTIR (cm⁻¹) | A strong absorption band for the carbonyl (C=O) stretch (approx. 1650-1670 cm⁻¹), and bands corresponding to C-F and aromatic C-H and C=C bonds. |
| Mass Spec (m/z) | A molecular ion peak [M]⁺ at approximately 272.17, and characteristic fragmentation patterns including peaks for the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. |
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of pentafluorobenzene with benzoyl chloride, or alternatively, the acylation of benzene with pentafluorobenzoyl chloride. The following is a representative experimental protocol for the former.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Pentafluorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.0 equivalent) in dry dichloromethane to the stirred suspension of aluminum chloride.
-
After the addition is complete, add a solution of pentafluorobenzene (1.0 equivalent) in dry dichloromethane dropwise over a period of 30 minutes.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Synthesis and Mechanism
To further elucidate the synthesis of this compound, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
References
An In-depth Technical Guide to the Core Chemical Reactions of 2,3,4,5,6-Pentafluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluorobenzophenone is a versatile fluorinated aromatic ketone that serves as a valuable building block in organic synthesis and materials science. Its highly electrophilic pentafluorophenyl ring and reactive carbonyl group offer a wide range of synthetic possibilities. The strong electron-withdrawing nature of the five fluorine atoms significantly influences the reactivity of both the aromatic ring and the ketone functionality, making it a subject of considerable interest in the development of novel pharmaceuticals, high-performance polymers, and photoinitiators. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Core Chemical Reactions
The reactivity of this compound can be broadly categorized into reactions involving the pentafluorophenyl ring and those involving the carbonyl group.
Nucleophilic Aromatic Substitution (SNAr)
The pentafluorophenyl group is highly activated towards nucleophilic aromatic substitution due to the strong inductive effect of the fluorine atoms. This makes it an excellent substrate for the introduction of various functional groups.
Key Characteristics:
-
Regioselectivity: Nucleophilic attack predominantly occurs at the para-position (C-4) of the pentafluorophenyl ring. This is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate by the carbonyl group.
-
Nucleophiles: A wide range of nucleophiles can be employed, including amines, phenols, alkoxides, and thiols.
-
Reaction Conditions: The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the attacking species.
Experimental Protocol: para-Substitution with an Amine (General Procedure)
A solution of this compound (1.0 eq) in DMSO is treated with the desired amine (1.1 eq) and a base such as potassium carbonate (1.5 eq). The mixture is heated, and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
Quantitative Data: Nucleophilic Aromatic Substitution
| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | 4-Anilino-2,3,5,6-tetrafluorobenzophenone | DMSO | 80 | >90 (typical) | |
| Phenol | 4-Phenoxy-2,3,5,6-tetrafluorobenzophenone | DMF | 100 | High (typical) | |
| Methoxide | 4-Methoxy-2,3,5,6-tetrafluorobenzophenone | Methanol | Reflux | High (typical) |
Reaction Pathway: Nucleophilic Aromatic Substitution
Commercial Suppliers and Technical Guide for 2,3,4,5,6-Pentafluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluorobenzophenone is a versatile, highly fluorinated aromatic ketone that serves as a valuable building block in organic synthesis and materials science. Its unique electronic properties, stemming from the presence of five fluorine atoms on one of the phenyl rings, make it a key intermediate in the synthesis of advanced polymers, a photoinitiator in polymerization reactions, and a component in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the pentafluorophenyl group significantly influences the reactivity and stability of the molecule, offering distinct advantages in various chemical transformations. This guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, a detailed synthetic protocol, and an example of its application as a photoinitiator.
Commercial Suppliers
Several chemical suppliers offer this compound in various quantities and purities. The following table summarizes the offerings from prominent vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Product Number | Purity | Available Quantities |
| Apollo Scientific | PC5520 | - | 1g, 5g, 25g |
| Chem-Impex | 02288 | ≥ 98% (GC) | 1g, 5g, 25g, 100g |
| Sigma-Aldrich | Inquire | - | Inquire |
| Career Henan Chemical Co. | 1536-23-8 | 96% | Grams, Kilograms |
Physicochemical Properties
The following table summarizes the key quantitative data for this compound. These values are compiled from various supplier and database sources. For lot-specific data, it is recommended to consult the Certificate of Analysis (CoA) from the supplier.
| Property | Value | Source |
| CAS Number | 1536-23-8 | [1][2] |
| Molecular Formula | C₁₃H₅F₅O | [1] |
| Molecular Weight | 272.17 g/mol | [1] |
| Melting Point | 36-39 °C | [2] |
| Boiling Point | 93 °C at 0.2 mmHg | [2] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥ 96-98% | [1][2] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
The most common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Materials:
-
2,3,4,5,6-Pentafluorobenzoyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Dissolve 2,3,4,5,6-pentafluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes.
-
Addition of Benzene: After the addition is complete, add a solution of anhydrous benzene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel and add it dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Application as a Photoinitiator for Acrylate Polymerization
Benzophenone and its derivatives are well-known Type II photoinitiators. Upon absorption of UV light, the benzophenone is excited to a singlet state, which then undergoes intersystem crossing to a triplet state. This triplet state can abstract a hydrogen atom from a suitable donor (e.g., an amine or a solvent) to generate a ketyl radical and a donor radical, both of which can initiate polymerization.
Materials:
-
This compound
-
Acrylate monomer (e.g., methyl methacrylate)
-
Hydrogen donor (e.g., N-methyldiethanolamine)
-
Solvent (e.g., tetrahydrofuran, THF)
-
NMR tube
-
UV lamp (e.g., 365 nm)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of the acrylate monomer (e.g., 1 M), this compound (as the photoinitiator, e.g., 0.05 M), and a hydrogen donor (e.g., N-methyldiethanolamine, 0.1 M) in a suitable deuterated solvent (e.g., THF-d₈).
-
Initial NMR Spectrum: Acquire a ¹H NMR spectrum of the solution before UV irradiation to establish the initial concentration of the monomer (by integrating the vinyl proton signals).
-
Photopolymerization: Irradiate the NMR tube with a UV lamp at a fixed distance.
-
Monitoring Polymerization: At regular time intervals (e.g., every 5 minutes), remove the NMR tube from the UV source and acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the decrease in the intensity of the vinyl proton signals of the monomer to determine the extent of polymerization over time. The disappearance of these signals indicates the conversion of the monomer into the polymer.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Signaling pathway for photoinitiated polymerization.
Caption: Workflow for the synthesis of this compound.
References
The Versatility of a Fluorinated Ketone: A Technical Review of 2,3,4,5,6-Pentafluorobenzophenone Applications
For Researchers, Scientists, and Drug Development Professionals
2,3,4,5,6-Pentafluorobenzophenone, a multifaceted fluorinated aromatic ketone, has emerged as a valuable building block and functional molecule in a diverse array of scientific and industrial applications. Its unique electronic properties, stemming from the presence of five fluorine atoms on one of the phenyl rings, render it a key intermediate in the synthesis of advanced materials with tailored characteristics. This technical guide provides an in-depth review of the core applications of this compound, detailing experimental protocols, presenting quantitative data, and illustrating key chemical transformations.
Core Applications at a Glance
The applications of this compound are primarily centered around its utility in polymer chemistry, materials science for electronics, and medicinal chemistry. The electron-withdrawing nature of the pentafluorophenyl group significantly influences the reactivity of the molecule, making it a versatile precursor for a range of derivatives.
Table 1: Key Application Areas of this compound
| Application Area | Role of this compound | Key Properties Imparted |
| Polymer Chemistry | Monomer or precursor for fluorinated polymers | Enhanced thermal stability, solubility, flame resistance, and desirable dielectric properties. |
| Organic Electronics (OLEDs) | Building block for host materials in phosphorescent and TADF emitters | High triplet energy levels, thermal stability, and morphological stability. |
| Photoinitiators | Precursor for fluorinated polymerizable photoinitiators | Enables rapid UV curing processes. |
| Medicinal Chemistry | Synthetic intermediate for bioactive molecules | Serves as a scaffold for creating derivatives with potential therapeutic activities. |
| UV Stabilization | UV stabilizer for perfluoropolyether lubricants | Slows down the photo-degradation of lubricants exposed to UV light. |
In-Depth Application Analysis
Polymer Chemistry: Building High-Performance Fluoropolymers
This compound serves as a crucial monomer in the synthesis of high-performance fluorinated polymers, such as poly(aryl ether ketone)s (PAEKs). The incorporation of fluorine atoms into the polymer backbone leads to materials with a unique combination of properties, including increased solubility, enhanced flame resistance, superior thermal stability, and a higher glass transition temperature. These characteristics make them suitable for demanding applications in the aerospace and electronics industries.
A key synthetic route to these polymers involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pentafluorophenyl ring makes it susceptible to attack by nucleophiles, allowing for the formation of ether linkages.
Experimental Protocol: Synthesis of a Fluorine-Containing Aryl Ether Ketone Polymer Precursor
A representative experimental procedure for the synthesis of a precursor for fluorine-containing aryl ether ketone polymers involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with diphenyl ether in the presence of a Friedel-Crafts catalyst.
-
Reactants: 2,3,4,5,6-pentafluorobenzoyl chloride, diphenyl ether, aluminum chloride (catalyst), and an organic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 2,3,4,5,6-pentafluorobenzoyl chloride and diphenyl ether in the organic solvent in a reaction vessel equipped with a stirrer and a reflux condenser. The molar ratio of diphenyl ether to the acid chloride is typically in the range of 0.4 to 0.6.
-
Slowly add the Friedel-Crafts catalyst (e.g., aluminum chloride) to the mixture. The amount of catalyst is typically between 0.5 to 10 moles per mole of the acid chloride.
-
Heat the reaction mixture to a temperature between 0°C and 250°C (preferably 50°C to 200°C) and maintain for a sufficient time to complete the reaction.
-
After the reaction is complete, the mixture is cooled and then treated with a quenching agent (e.g., dilute hydrochloric acid) to deactivate the catalyst.
-
The organic layer is separated, washed with water, and dried over a suitable drying agent.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
-
Table 2: Illustrative Properties of a Fluorinated Poly(aryl ether ketone)
| Property | Value |
| Glass Transition Temperature (Tg) | > 150 °C |
| Thermal Stability (5% weight loss) | > 500 °C |
| Dielectric Constant | Low |
| Solubility | Soluble in common organic solvents |
Note: The specific values can vary depending on the exact polymer structure.
Organic Electronics: Crafting Host Materials for Vibrant OLEDs
In the field of organic light-emitting diodes (OLEDs), this compound is a valuable building block for synthesizing host materials for both phosphorescent (PhOLEDs) and thermally activated delayed fluorescence (TADF) emitters. These host materials are designed to have high triplet energy levels to efficiently confine the triplet excitons on the guest emitter molecules, leading to high-efficiency light emission. The incorporation of the pentafluorobenzophenone moiety can contribute to achieving high thermal and morphological stability in the resulting host materials.
The synthesis of these host materials often involves nucleophilic aromatic substitution reactions where the fluorine atoms on the pentafluorophenyl ring are substituted by various electron-donating groups, such as carbazole derivatives.
Caption: General synthesis of bipolar host materials for OLEDs.
Table 3: Performance Characteristics of an OLED Device Utilizing a Host Material Derived from a Fluorinated Benzophenone Analog
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | > 20% |
| Maximum Current Efficiency | > 70 cd A⁻¹ |
| Maximum Power Efficiency | > 80 lm W⁻¹ |
| Color Coordinates (CIE 1931) | Dependent on the emitter |
Note: Data is illustrative and based on high-performance devices reported in the literature for similar classes of materials.
Photochemistry and UV Stabilization
The benzophenone moiety is a well-known photosensitizer. Upon absorption of UV light, this compound can be excited to a triplet state. This property is harnessed in its application as a photoinitiator for polymerization reactions. The excited triplet state can abstract a hydrogen atom from a suitable donor molecule, generating radicals that initiate the polymerization process.
This same photochemical reactivity is the basis for its use as a UV stabilizer for perfluoropolyether (PFPE) lubricants. The pentafluorobenzophenone can absorb harmful UV radiation and dissipate the energy through photochemical processes, thereby preventing the degradation of the lubricant molecules.
Physical properties like melting and boiling point of 2,3,4,5,6-Pentafluorobenzophenone
A Technical Guide to the Physical Properties of 2,3,4,5,6-Pentafluorobenzophenone
This technical guide provides an in-depth overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound is a fluorinated aromatic ketone. Its physical characteristics are crucial for its application in synthesis and material science.
Data Presentation: Physical Properties
The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is pressure-dependent.
| Physical Property | Value | Conditions |
| Melting Point | 37 °C | - |
| Melting Point | 36-39 °C | (literature value)[1] |
| Boiling Point | 137 °C | at 12 mmHg[2] |
| Boiling Point | 93 °C | at 0.2 mmHg (literature value)[1] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the melting and boiling points of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[3][4]
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
Measurement - Rapid Determination (Optional): An initial rapid heating (5-10 °C per minute) can be performed to quickly determine an approximate melting range.[4]
-
Measurement - Accurate Determination: A fresh sample is prepared and placed in the apparatus, which has been cooled to at least 20°C below the approximate melting point. The sample is then heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[4]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
Logical Workflow for Physical Property Determination
The following diagram illustrates the general workflow for determining and verifying the physical properties of a chemical compound.
Caption: Workflow for determining the physical properties of a chemical compound.
References
Methodological & Application
Application Notes and Protocols for 2,3,4,5,6-Pentafluorobenzophenone as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluorobenzophenone is a highly efficient, halogenated aromatic ketone utilized as a Type II photoinitiator for free-radical polymerization. Its primary application lies in initiating the polymerization of various monomers, particularly acrylates and methacrylates, upon exposure to ultraviolet (UV) light. The presence of the pentafluorophenyl group significantly influences the photophysical and chemical properties of the benzophenone chromophore, offering unique advantages in specific applications, including the synthesis of fluorinated polymers for advanced biomedical and drug delivery systems.
Benzophenone and its derivatives are known to initiate polymerization through a hydrogen abstraction mechanism.[1][2] Upon absorption of UV radiation, this compound is excited to a singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This excited triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator, such as an amine, or the monomer/solvent itself) to generate initiating radicals.
Fluorinated polymers exhibit a range of desirable properties for biomedical applications, including chemical inertness, thermal stability, hydrophobicity, and biocompatibility.[3][4][5][6] The use of this compound as a photoinitiator provides a pathway to synthesize such polymers with precise control over the initiation step.
Photoinitiation Mechanism
The photoinitiation process using this compound is a multi-step process that begins with the absorption of UV light and culminates in the generation of free radicals that initiate polymerization. The general mechanism is outlined below.
Experimental Protocols
Materials
-
Monomer (e.g., methyl methacrylate, pentaerythritol tetraacrylate)
-
This compound (Photoinitiator)
-
Co-initiator (e.g., triethylamine, N-methyldiethanolamine) (optional, but recommended for higher efficiency)
-
Solvent (if required, e.g., dimethyl sulfoxide, tetrahydrofuran)
-
Inert gas (e.g., nitrogen, argon)
Equipment
-
UV light source (e.g., 365 nm LED lamp, medium-pressure mercury lamp)[2]
-
Reaction vessel (e.g., quartz tube, glass vial)
-
Magnetic stirrer and stir bar
-
Equipment for polymer characterization (e.g., FTIR, NMR, GPC)
General Protocol for Photopolymerization of Acrylates
-
Preparation of the Formulation:
-
In a suitable reaction vessel, dissolve the desired amount of this compound (typically 0.1-5 wt% relative to the monomer) in the monomer or a solution of the monomer in a suitable solvent.
-
If a co-initiator is used, add it to the mixture (typically at a concentration of 1-10 wt%).
-
Ensure the mixture is homogenous by stirring with a magnetic stir bar.
-
-
Deoxygenation:
-
Oxygen is a known inhibitor of free-radical polymerization. Therefore, it is crucial to remove dissolved oxygen from the formulation.
-
Purge the mixture with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
UV Irradiation:
-
Place the reaction vessel under the UV light source. The distance from the light source should be consistent for reproducible results.
-
Irradiate the mixture for the desired amount of time. The irradiation time will depend on the monomer reactivity, initiator concentration, and light intensity.
-
-
Monitoring the Polymerization:
-
The progress of the polymerization can be monitored in real-time using techniques such as real-time FTIR by observing the decrease in the characteristic acrylate double bond absorption peak.
-
Alternatively, samples can be taken at different time points and analyzed for monomer conversion using techniques like NMR or gravimetry.
-
-
Purification and Isolation:
-
After the desired conversion is reached, the resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol for polymethyl methacrylate).
-
The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
-
-
Characterization:
-
The purified polymer can be characterized for its molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
-
The chemical structure can be confirmed using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Quantitative Data
The following table provides representative data for the photopolymerization of methyl methacrylate (MMA) using this compound as the photoinitiator. Please note that these are illustrative values, and actual results may vary depending on the specific experimental conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| [PFPB] (wt%) | 1 | 2 | 1 |
| [Co-initiator] (wt%) | 0 | 0 | 5 (Triethylamine) |
| Light Intensity (mW/cm²) | 50 | 50 | 50 |
| Irradiation Time (min) | 10 | 10 | 5 |
| Monomer Conversion (%) | 65 | 78 | 92 |
| Polymer Mn ( g/mol ) | 45,000 | 42,000 | 38,000 |
| Polydispersity Index (PDI) | 2.1 | 1.9 | 1.8 |
PFPB: this compound Mn: Number-average molecular weight
Applications in Drug Development
The use of this compound as a photoinitiator opens avenues for the synthesis of novel fluorinated polymers with tailored properties for drug delivery applications.
-
Controlled Drug Release: Fluorinated polymers can be designed to form matrices or nanoparticles for the encapsulation and controlled release of therapeutic agents. The hydrophobic nature of the fluorinated segments can be beneficial for encapsulating hydrophobic drugs.
-
Targeted Drug Delivery: The surface properties of polymer-based drug carriers are critical for their in vivo performance. Fluorinated polymers can be synthesized to have low surface energy, which may reduce non-specific protein adsorption and prolong circulation time, allowing for more effective targeting to disease sites.
-
Biocompatible Coatings: Photopolymerization initiated by this compound can be used to create biocompatible, fluorinated polymer coatings on medical devices to improve their lubricity and reduce biofouling.
-
Stimuli-Responsive Systems: By copolymerizing with functional monomers, it is possible to create fluorinated polymers that respond to specific stimuli such as pH or temperature, enabling triggered drug release in the desired physiological environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fluorinated Polymers using 2,3,4,5,6-Pentafluorobenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluorinated polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and low moisture absorption.[1][2][3][4][5] These characteristics make them highly valuable in advanced applications such as microelectronics, aerospace, and biomedical devices.[2][3][4] 2,3,4,5,6-Pentafluorobenzophenone is a key monomer in the synthesis of novel fluorinated poly(aryl ether ketone)s (PAEKs) and other related polymers. Its highly fluorinated structure allows for the creation of polymers with enhanced solubility, processability, and specific performance attributes.[6][7]
The primary method for synthesizing these polymers is through nucleophilic aromatic substitution (SNAr) polycondensation.[1][8][9][10][11][12] In this reaction, the electron-deficient pentafluorobenzoyl group of this compound readily reacts with nucleophilic bisphenolates, leading to the formation of high-molecular-weight polymers. The fluorine atoms, particularly the one in the para position, are excellent leaving groups, facilitating the polymerization process.
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polymers utilizing this compound.
Applications of Fluorinated Polymers Derived from this compound:
-
Microelectronics: Due to their low dielectric constants and thermal stability, these polymers are excellent candidates for use as interlayer dielectrics and encapsulants in integrated circuits.[1][13]
-
Optical Materials: The introduction of fluorine atoms can lead to high optical transparency, making these polymers suitable for applications in optical fibers and coatings.[1][13]
-
Gas Separation Membranes: The bulky and rigid structure of these polymers can create well-defined free volume, enabling their use in gas separation membranes.[6]
-
Advanced Coatings: Their chemical inertness and low surface energy make them ideal for creating protective and low-friction coatings.
-
Biomedical Devices: The biocompatibility and stability of fluorinated polymers are advantageous for medical implants and drug delivery systems.[3]
Data Presentation
Table 1: Typical Properties of Fluorinated Poly(aryl ether ketone)s
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 142 - 235 °C | [7] |
| 5% Weight Loss Temperature (Td5) | 509 - 562 °C (in N2) | [7] |
| Tensile Strength | 65 - 70 MPa | [13] |
| Young's Modulus | 1.6 - 2.0 GPa | [13] |
| Elongation at Break | 36 - 42% | [13] |
| Dielectric Constant (1 MHz) | 2.6 - 2.7 | [13] |
| Water Absorption | 0.21 - 0.25% | [13] |
Note: These are representative values from fluorinated PAEKs and may vary depending on the specific bisphenol comonomer used.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Poly(aryl ether ketone) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a fluorinated poly(aryl ether ketone) from this compound and a generic bisphenol (e.g., 4,4'-(hexafluoroisopropylidene)diphenol or Bisphenol A).
Materials:
-
This compound
-
Bisphenol (e.g., 4,4'-(hexafluoroisopropylidene)diphenol)
-
Anhydrous Potassium Carbonate (K2CO3), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Thermocouple and temperature controller
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, Dean-Stark trap with a condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Charging the Reactor: Into the flask, add this compound (1.0 eq), the selected bisphenol (1.0 eq), and anhydrous potassium carbonate (1.1 - 1.5 eq).
-
Solvent Addition: Add DMAc and toluene to the flask. The typical solvent ratio is around 4:1 (DMAc:Toluene). The solid concentration should be around 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to 130-140 °C with vigorous stirring. Toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this azeotropic distillation for 2-4 hours to ensure the system is anhydrous.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180 °C to initiate the polymerization. The reaction mixture will become more viscous as the polymer chains grow.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The reaction is typically allowed to proceed for 8-24 hours.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the viscous polymer solution with additional DMAc if necessary.
-
Slowly pour the polymer solution into a large excess of vigorously stirred methanol or a methanol/water mixture (e.g., 1:1 v/v) to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
-
Washing:
-
Wash the polymer thoroughly with deionized water to remove any remaining salts (e.g., potassium fluoride, unreacted potassium carbonate).
-
Wash the polymer again with methanol to remove any residual solvent and low molecular weight oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-120 °C for 24 hours or until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis of fluorinated polymers.
Caption: Simplified SNAr polymerization mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. researchgate.net [researchgate.net]
- 6. US6172181B1 - (2,3,4,5,6-pentafluorobenzoyl) diphenyl ether compound, and fluorine-containing aryl ether ketone polymer - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers [mdpi.com]
- 13. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
Application Note: Synthesis of (Pentafluorophenyl)diphenylmethanol via Grignadine Reaction
Application of 2,3,4,5,6-Pentafluorobenzophenone in Pharmaceutical Synthesis: A Detailed Guide for Researchers
Introduction
2,3,4,5,6-Pentafluorobenzophenone is a highly versatile fluorinated aromatic ketone that serves as a critical building block in modern pharmaceutical synthesis. The presence of five fluorine atoms on one of the phenyl rings significantly alters the molecule's electronic properties, rendering it an important intermediate for the synthesis of complex and novel drug candidates.[1] The strong electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, combined with the known benefits of incorporating fluorine into drug molecules—such as enhanced metabolic stability, increased bioavailability, and improved binding affinity—positions this compound as a key reagent for medicinal chemists.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research and development, aimed at researchers, scientists, and drug development professionals.
Application Notes
The utility of this compound in pharmaceutical synthesis is multifaceted, primarily revolving around its use as a structural scaffold and a reactive intermediate.
A Versatile Building Block for Fluorinated Drug Analogues
The pentafluorophenyl moiety is a key component in the synthesis of novel fluorinated compounds. The carbon-fluorine bond is exceptionally strong, which can protect a drug molecule from metabolic degradation, thereby increasing its half-life and therapeutic efficacy.[1] this compound serves as a readily available starting material to introduce this valuable pharmacophore into a wide range of molecular architectures.
The most common and synthetically valuable reaction involving the pentafluorophenyl group is the nucleophilic aromatic substitution (SNAr). Due to the strong activation by the five fluorine atoms and the benzoyl group, the para-fluorine atom is highly susceptible to displacement by various nucleophiles. This allows for the straightforward introduction of diverse functionalities, including amines, thiols, and alcohols, which are prevalent in pharmaceutically active compounds. This regioselective substitution provides a reliable method for constructing complex molecular scaffolds.
Synthesis of Bioisosteres for Enhanced Metabolic Stability
A key strategy in drug design is the concept of bioisosterism, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's pharmacokinetic or pharmacodynamic profile. The benzophenone core is present in numerous bioactive molecules but can sometimes be a liability for metabolic instability.[4]
Recent research has highlighted the potential of replacing a standard benzophenone core with a more robust, fluorinated analogue to enhance metabolic stability.[1] While direct protocols starting from this compound for this specific application are still emerging, its derivatives, such as 4-amino-2,3,5,6-tetrafluorobenzophenone, are key intermediates in this approach. By creating analogues with the tetrafluorophenyl ring, researchers can fine-tune the metabolic profile of a drug candidate, potentially reducing clearance rates and improving its overall performance.
Photochemical Applications in Medicinal Chemistry
Benzophenone and its derivatives are well-known photosensitizers and are used as photoinitiators.[4][5] This photochemical activity is increasingly being harnessed in medicinal chemistry for applications such as photodynamic therapy and the development of photolabile protecting groups.[6] While specific applications of this compound as a photosensitizer in pharmaceutical synthesis are an area of ongoing research, its inherent photochemical properties make it a compound of interest for developing light-activated drugs or for use in photochemical synthesis steps that can offer mild and selective reaction conditions.
Experimental Protocols
The following section provides detailed experimental protocols for key reactions involving this compound. The primary example focuses on the nucleophilic aromatic substitution (SNAr) reaction, which is the most common transformation for this substrate.
Protocol 1: Synthesis of 4-Anilino-2,3,5,6-tetrafluorobenzophenone via Nucleophilic Aromatic Substitution
This protocol describes the regioselective substitution of the para-fluorine atom of this compound with aniline. The resulting product is a key intermediate for the synthesis of more complex drug analogues.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Nucleophile: Add aniline (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-anilino-2,3,5,6-tetrafluorobenzophenone.
Data Presentation
Quantitative data for the synthesis of 4-substituted-2,3,5,6-tetrafluorobenzophenone derivatives via SNAr reaction is summarized below.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 4-Anilino-2,3,5,6-tetrafluorobenzophenone | K₂CO₃, DMF, 80 °C, 4-6 h | 85-95 | (General procedure) |
| 4-Methoxyaniline | 4-(4-Methoxyanilino)-2,3,5,6-tetrafluorobenzophenone | K₂CO₃, DMF, 80 °C, 4-6 h | 90 | (General procedure) |
| Benzylamine | 4-(Benzylamino)-2,3,5,6-tetrafluorobenzophenone | K₂CO₃, DMF, 60 °C, 8 h | 88 | (General procedure) |
| Thiophenol | 4-(Phenylthio)-2,3,5,6-tetrafluorobenzophenone | K₂CO₃, DMF, 25 °C, 2 h | >95 | (General procedure) |
Visualizations
Diagrams
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Derivatization of 2,3,4,5,6-Pentafluorobenzoyl Chloride for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of analytes containing hydroxyl functional groups, specifically fatty alcohols, using 2,3,4,5,6-pentafluorobenzoyl chloride (PFBoylCl). This derivatization is a critical step for enhancing the sensitivity and chromatographic performance in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), particularly when employing Electron Capture Negative Ion Chemical Ionization (ECNICI-MS).
The introduction of the pentafluorobenzoyl group to an analyte significantly increases its volatility and thermal stability.[1] More importantly, the highly electronegative fluorine atoms make the derivative amenable to highly sensitive detection by electron capture detectors (ECD) or ECNICI-MS.[2] This methodology is invaluable for the trace-level quantification of fatty alcohols in complex biological matrices.
Reaction Scheme
The derivatization reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of the fatty alcohol attacks the electrophilic carbonyl carbon of pentafluorobenzoyl chloride, leading to the formation of a pentafluorobenzoyl ester and hydrochloric acid as a byproduct.[3]
Caption: Derivatization of a fatty alcohol with pentafluorobenzoyl chloride.
Experimental Workflow
The overall workflow for the derivatization and analysis of fatty alcohols using PFBoylCl is a multi-step process designed to ensure complete reaction, removal of interfering substances, and preparation for instrumental analysis.
Caption: General workflow for the derivatization and analysis of fatty alcohols.
Experimental Protocols
Two primary protocols are presented for the derivatization of fatty alcohols with PFBoylCl: a standard method involving conventional heating and a rapid microwave-assisted method.
Protocol 1: Standard Derivatization with Conventional Heating
This protocol is optimized for achieving a high derivatization yield for a broad range of fatty alcohols.[2]
Materials:
-
Fatty alcohol standards or extracted samples
-
2,3,4,5,6-Pentafluorobenzoyl chloride (PFBoylCl)
-
Hexane (GC grade)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette the sample containing fatty alcohols into a reaction vial.
-
If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.[3]
-
-
Derivatization:
-
Post-Derivatization Cleanup (Solvent Extraction):
-
After incubation, allow the vial to cool to room temperature.
-
Add 1 mL of deionized water and 1 mL of either DCM or MTBE to the reaction mixture.[3]
-
Vortex the vial vigorously for 30 seconds to extract the derivatized analytes into the organic phase.
-
Centrifuge the vial to separate the phases.
-
Carefully transfer the organic layer to a clean vial. (Note: DCM is the bottom layer, while MTBE is the top layer).
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[3]
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried derivative in an appropriate volume of hexane (e.g., 100 µL).
-
Transfer the reconstituted sample to a GC vial with an insert for analysis.
-
Protocol 2: Microwave-Accelerated Derivatization (Rapid Method)
For high-throughput applications, microwave-assisted derivatization can significantly reduce the reaction time.[2]
Materials:
-
Same as Protocol 1
-
Laboratory microwave system
Procedure:
-
Sample Preparation:
-
Follow step 1 of Protocol 1.
-
-
Derivatization:
-
Add 100 µL of PFBoylCl to the dried sample.
-
Briefly vortex the vial.
-
Seal the vial and place it in the microwave system.
-
Heat for 3 minutes.[2]
-
-
Cleanup and Analysis:
-
Follow steps 3 and 4 of Protocol 1.
-
Data Presentation
The following tables summarize key quantitative parameters for the derivatization and analysis of fatty alcohols.
Table 1: Optimized Derivatization Conditions
| Parameter | Conventional Method | Microwave-Accelerated Method |
| Temperature | 60°C | N/A |
| Time | 45 minutes[2] | 3 minutes[2] |
| Reagent | PFBoylCl | PFBoylCl |
| Post-Cleanup | Solvent Extraction | Solvent Extraction |
Table 2: GC-MS Data for PFBoyl-Derivatized Fatty Alcohols
Note: The mass-to-charge ratios (m/z) and retention times are representative and may vary depending on the specific instrumentation and chromatographic conditions.
| Fatty Alcohol | Derivatized Moiety | Quantifier Ion (m/z) |
| Myristoleyl alcohol (14:1) | PFBoyl-ester | 406 |
| Myristyl alcohol (14:0) | PFBoyl-ester | 408 |
| Palmitoleyl alcohol (16:1) | PFBoyl-ester | 434 |
| Palmitoyl alcohol (16:0) | PFBoyl-ester | 436 |
| Heptadecanoyl alcohol (17:0) | PFBoyl-ester | 450 |
| Linoleyl alcohol (18:2) | PFBoyl-ester | 460 |
| Oleyl alcohol (18:1) | PFBoyl-ester | 462 |
| Stearyl alcohol (18:0) | PFBoyl-ester | 464 |
| Arachidonyl alcohol (20:4) | PFBoyl-ester | 484 |
| Arachidyl alcohol (20:0) | PFBoyl-ester | 492 |
| Docosahexaenoyl alcohol (22:6) | PFBoyl-ester | 508 |
| Behenyl alcohol (22:0) | PFBoyl-ester | 520 |
| Lignoceryl alcohol (24:0) | PFBoyl-ester | 548 |
| Cholesterol | PFBoyl-ester | 580 |
Data compiled from reference[2].
Troubleshooting
-
Low Derivatization Yield: Ensure all solvents are anhydrous and that the derivatizing reagent has not degraded. An insufficient reaction time or temperature can also lead to incomplete derivatization.[4]
-
Extraneous Peaks in Chromatogram: The presence of reagent-related byproducts can be minimized by a post-derivatization cleanup step, such as the solvent extraction detailed in the protocols.[4]
-
Poor Reproducibility: Ensure accurate and consistent pipetting of all reagents and standards. The evaporation steps should be carefully controlled to avoid loss of volatile derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
The Untapped Potential of 2,3,4,5,6-Pentafluorobenzophenone in Organic Electronics: A Look into Hypothetical Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
While an extensive review of the scientific literature indicates that 2,3,4,5,6-pentafluorobenzophenone is not a commonly utilized building block for the synthesis of primary semiconducting materials in organic electronics, its inherent chemical features suggest a significant, yet largely unexplored, potential in this field. The presence of a highly electron-deficient pentafluorophenyl ring attached to a carbonyl group makes it an intriguing candidate for the development of novel n-type organic semiconductors. This document outlines hypothetical application notes and detailed protocols based on established chemical principles for the use of this compound as a foundational component in organic electronic materials.
Introduction: The Rationale for Pentafluorobenzophenone in Organic Electronics
The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), is critically dependent on the molecular structure of the organic semiconductors employed. Fluorination of organic molecules is a well-established strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is particularly advantageous for creating electron-transporting (n-type) materials. The pentafluorophenyl group is a potent electron-withdrawing moiety, and when conjugated with a carbonyl group as in this compound, it is expected to produce materials with high electron affinity, a desirable characteristic for efficient electron injection and transport.
Hypothetical Applications in Organic Electronics
Based on its structure, materials derived from this compound could be applied in several areas of organic electronics:
-
n-Type Semiconductors for OFETs: Polymers and small molecules incorporating the pentafluorobenzophenone unit could serve as the active channel material in n-type OFETs. The strong electron-withdrawing nature of the building block would facilitate stable electron transport.
-
Electron Acceptors in Organic Solar Cells: Novel non-fullerene acceptors (NFAs) could be designed using pentafluorobenzophenone as a core component. Its anticipated low LUMO level would be beneficial for achieving a large open-circuit voltage (Voc) in OSCs.
-
Electron Transport Layers (ETLs): Materials derived from this building block could be used as electron transport layers in various organic electronic devices, facilitating the efficient extraction of electrons from the active layer to the cathode.
Proposed Synthetic Routes and Experimental Protocols
Two primary hypothetical synthetic strategies are proposed for the integration of this compound into organic electronic materials: nucleophilic aromatic substitution for polymer synthesis and olefination reactions for creating conjugated small molecules or polymer side chains.
Synthesis of Poly(arylene ether ketone) Analogues via Nucleophilic Aromatic Substitution
Drawing inspiration from the synthesis of Poly(ether ether ketone) (PEEK), a high-performance thermoplastic, a similar nucleophilic aromatic substitution (SNAr) reaction could be employed to synthesize novel poly(arylene ether ketone)s. In this hypothetical scenario, the highly activated fluorine atoms of this compound would react with aromatic diols.
Experimental Protocol:
-
Reactor Setup: A 100 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet is charged with this compound (1.0 eq), an aromatic diol (e.g., 4,4'-biphenol) (1.0 eq), and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Anhydrous N-methyl-2-pyrrolidone (NMP) and toluene are added to the flask to create a reaction mixture with a solids concentration of approximately 25% (w/v).
-
Azeotropic Dehydration: The reaction mixture is heated to 140-150 °C for 4 hours to remove water azeotropically with toluene, which is collected in the Dean-Stark trap.
-
Polymerization: After the removal of toluene, the reaction temperature is raised to 180-200 °C and maintained for 12-24 hours under a continuous nitrogen flow. The progress of the polymerization is monitored by the increase in viscosity of the reaction mixture.
-
Polymer Isolation: The viscous solution is cooled to room temperature, diluted with NMP, and then precipitated into a large volume of methanol.
-
Purification: The precipitated polymer is collected by filtration, washed extensively with hot water and methanol to remove inorganic salts and residual solvent, and then dried in a vacuum oven at 80 °C for 24 hours.
Synthesis of Conjugated Molecules via Horner-Wadsworth-Emmons Reaction
The carbonyl group of this compound can be transformed into a carbon-carbon double bond using olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. This would allow for the creation of novel vinylene-based conjugated small molecules or polymers.
Experimental Protocol:
-
Phosphonate Ylide Generation: In a flame-dried, two-necked flask under a nitrogen atmosphere, a phosphonate ester (e.g., diethyl (4-bromobenzyl)phosphonate) (1.1 eq) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C, and a strong base such as sodium hydride (1.2 eq) is added portion-wise. The mixture is stirred at room temperature for 1 hour to generate the phosphonate carbanion.
-
Olefination Reaction: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the phosphonate carbanion solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired alkene.
Expected Material Properties and Characterization
The successful synthesis of materials from this compound would necessitate a thorough characterization of their properties to evaluate their suitability for organic electronics.
Physicochemical Properties
| Property | Expected Range/Value | Characterization Technique |
| Molecular Weight (for polymers) | Mn: 10-50 kDa; PDI: 1.5-2.5 | Gel Permeation Chromatography (GPC) |
| Thermal Stability (Td5) | > 350 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. (Tg) | 150-250 °C | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in common organic solvents (e.g., chloroform, THF) | Visual Inspection, UV-Vis Spectroscopy |
Electronic and Optical Properties
| Property | Target Value for n-Type Material | Characterization Technique |
| HOMO Energy Level | < -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.8 to -4.2 eV | Cyclic Voltammetry (CV) |
| Electrochemical Band Gap | 1.8 - 2.2 eV | Calculated from HOMO and LUMO levels |
| Optical Band Gap | 1.9 - 2.3 eV | UV-Vis Spectroscopy |
| Electron Mobility (µe) | > 10⁻³ cm²/Vs | Organic Field-Effect Transistor (OFET) Characterization |
Conclusion
Although direct applications of this compound as a primary building block in organic electronics are not yet established in the literature, its chemical structure holds considerable promise for the creation of novel n-type organic semiconductors. The proposed synthetic routes, based on well-understood chemical reactions, provide a roadmap for future research in this area. The successful synthesis and characterization of materials derived from this building block could lead to the development of a new class of high-performance organic electronic materials. Further experimental validation is necessary to ascertain the true potential of this compound in this exciting field.
Application Notes and Protocols for Utilizing 2,3,4,5,6-Pentafluorobenzophenone in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2,3,4,5,6-pentafluorobenzophenone as a powerful tool in modern agrochemical research. The unique photochemical properties of this reagent enable its application in photoaffinity labeling (PAL) to identify the protein targets of herbicides, insecticides, and fungicides, thereby elucidating their mechanism of action and facilitating the development of more effective and selective crop protection agents.
Introduction to Pentafluorobenzophenone-Based Photoaffinity Labeling
This compound is a highly effective photoreactive group used in the synthesis of chemical probes for target identification.[1] Upon irradiation with UV light (typically around 350-365 nm), the benzophenone moiety forms a reactive triplet diradical.[2] This diradical can then covalently crosslink with nearby amino acid residues of a target protein, allowing for the subsequent identification of the protein through techniques such as mass spectrometry.[1][2] The pentafluorinated phenyl ring enhances the electrophilicity of the carbonyl carbon, contributing to the efficiency of the photocrosslinking reaction.
The general workflow for utilizing a this compound-based probe in agrochemical research involves several key stages:
-
Probe Synthesis: The pentafluorobenzophenone group is chemically linked to the agrochemical molecule of interest. This often involves a linker to minimize steric hindrance and preserve the bioactivity of the agrochemical.
-
In vitro/In vivo Labeling: The synthesized probe is incubated with a relevant biological system, such as a purified target enzyme, cell lysate, or whole organism (e.g., plant, insect, or fungus).
-
UV Irradiation: The sample is exposed to UV light to activate the pentafluorobenzophenone and induce covalent crosslinking to the target protein.
-
Enrichment and Identification: The covalently labeled protein-probe complexes are enriched and subsequently identified using proteomic techniques, primarily mass spectrometry.
Synthesis of Pentafluorobenzophenone-Containing Agrochemical Probes
The synthesis of a photoaffinity probe is a critical first step. The pentafluorobenzophenone moiety can be introduced into an agrochemical structure through various synthetic routes. A common strategy involves the use of a pentafluorobenzophenone derivative with a reactive handle suitable for conjugation.
Protocol 2.1: General Synthesis of a Pentafluorobenzophenone-Labeled Herbicide Probe
This protocol outlines a general strategy for coupling this compound to a hypothetical herbicide containing a carboxylic acid group, using a diamine linker.
Materials:
-
Herbicide with a carboxylic acid functionality
-
This compound
-
Ethylenediamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Activation of Herbicide Carboxylic Acid:
-
Dissolve the herbicide (1.0 eq) in anhydrous DCM.
-
Add NHS (1.1 eq) and DCC (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the formation of the NHS-ester by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
-
Coupling of Linker to Pentafluorobenzophenone:
-
In a separate flask, dissolve this compound (1.0 eq) and ethylenediamine (10 eq, excess to ensure mono-substitution) in anhydrous DMF.
-
Stir the reaction at 60 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess ethylenediamine under vacuum.
-
Purify the mono-substituted product by flash chromatography.
-
-
Final Probe Synthesis:
-
Dissolve the purified pentafluorobenzophenone-linker conjugate (1.0 eq) in anhydrous DMF.
-
Add the activated herbicide-NHS ester (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the final probe using preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
-
Application in Herbicide Target Identification
Photoaffinity labeling with pentafluorobenzophenone-based probes is a powerful method for identifying the molecular targets of novel herbicides.
Protocol 3.1: Identification of a Herbicide Target Protein in Plant Extracts
Materials:
-
Pentafluorobenzophenone-labeled herbicide probe
-
Plant leaf tissue (e.g., from a susceptible weed species)
-
Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)
-
UV crosslinking device (365 nm)
-
Streptavidin-agarose beads (if the probe contains a biotin tag)
-
SDS-PAGE equipment
-
In-gel digestion kit
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Protein Extraction:
-
Homogenize fresh plant leaf tissue in ice-cold protein extraction buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., Bradford).
-
-
Photoaffinity Labeling:
-
Incubate the plant protein extract (e.g., 1 mg/mL) with the pentafluorobenzophenone-labeled herbicide probe at a suitable concentration (typically in the low micromolar range, determined by bioactivity assays) for 30-60 minutes at 4 °C in the dark.
-
As a negative control, perform a competition experiment by pre-incubating the protein extract with a 100-fold excess of the unlabeled herbicide for 30 minutes before adding the probe.
-
Transfer the samples to a petri dish on ice and irradiate with 365 nm UV light for 15-30 minutes.
-
-
Enrichment of Labeled Proteins (for biotinylated probes):
-
Add streptavidin-agarose beads to the irradiated samples and incubate for 1-2 hours at 4 °C with gentle rotation to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with extraction buffer to remove non-specifically bound proteins.
-
-
Protein Identification:
-
Elute the bound proteins from the beads or directly perform in-gel digestion of the protein bands separated by SDS-PAGE.
-
Analyze the digested peptides by LC-MS/MS.
-
Identify the proteins that are significantly enriched in the probe-labeled sample compared to the competition control using proteomic data analysis software.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Probe Concentration for Labeling | 1 - 10 µM | General PAL Protocols |
| UV Irradiation Time | 15 - 30 min | General PAL Protocols |
| UV Wavelength | 365 nm | [3] |
| Excess of Competitor | 100-fold | General PAL Protocols |
Elucidating Insecticide and Fungicide Mechanisms of Action
The same principles of photoaffinity labeling can be applied to identify the targets of insecticides and fungicides. The benzophenone fungicide metrafenone, for instance, has a mode of action that involves interference with hyphal morphogenesis.[4][5][6] While metrafenone itself is a benzophenone, the use of pentafluorobenzophenone as a photolabeling tool can be applied to other classes of insecticides and fungicides to uncover their molecular targets.
Protocol 4.1: Target Identification of a Novel Fungicide in a Fungal Pathogen
Materials:
-
Pentafluorobenzophenone-labeled fungicide probe
-
Fungal mycelia or spores
-
Protein extraction buffer suitable for fungi
-
UV crosslinking device (365 nm)
-
Affinity purification reagents (e.g., streptavidin beads)
-
SDS-PAGE and mass spectrometry equipment
Procedure:
The protocol is analogous to Protocol 3.1, with modifications for handling fungal cultures.
-
Culture and Harvest: Grow the fungal pathogen in a suitable liquid medium and harvest the mycelia or spores.
-
Protein Extraction: Disrupt the fungal cells (e.g., by bead beating or sonication) in an appropriate extraction buffer to obtain a protein lysate.
-
Photoaffinity Labeling and Enrichment: Follow the steps outlined in Protocol 3.1 for labeling, competition control, and enrichment of the target proteins.
-
Protein Identification: Analyze the enriched proteins by mass spectrometry to identify the fungal protein targets of the fungicide.
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Agrochemical Target Identification using Pentafluorobenzophenone-Based Photoaffinity Labeling
Caption: Workflow for agrochemical target ID.
Diagram 2: Logical Relationship in Competition Experiment for Target Validation
Caption: Competition experiment logic.
Conclusion
The use of this compound in photoaffinity labeling provides a robust and versatile platform for the identification and characterization of agrochemical targets. The detailed protocols and workflows presented here offer a guide for researchers to apply this technology in their own development programs, ultimately leading to the discovery of next-generation crop protection solutions with novel modes of action. The successful application of these methods will contribute to a deeper understanding of the molecular basis of agrochemical activity and aid in overcoming challenges such as pesticide resistance.
References
- 1. Photoaffinity Compounds - Enamine [enamine.net]
- 2. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Metrafenone: studies on the mode of action of a novel cereal powdery mildew fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microscopy reveals disease control through novel effects on fungal development: a case study with an early-generation benzophenone fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photosensitizing Properties of 2,3,4,5,6-Pentafluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluorobenzophenone (PFBP) is a halogenated aromatic ketone with significant potential as a photosensitizer for a range of applications, including photodynamic therapy, photo-curable materials, and organic synthesis. Its unique photophysical properties, stemming from the presence of the benzophenone chromophore and the electron-withdrawing pentafluorophenyl group, make it an efficient generator of reactive oxygen species (ROS) upon exposure to ultraviolet (UV) radiation. This document provides a detailed overview of the photophysical characteristics of PFBP, protocols for its experimental evaluation, and insights into the signaling pathways it may influence.
Photophysical Properties of this compound
The photosensitizing activity of PFBP is governed by its ability to absorb light, transition to an excited triplet state, and subsequently transfer its energy to molecular oxygen or other substrates. While comprehensive, experimentally validated photophysical data for PFBP is not extensively available in the public domain, the following table summarizes key parameters for the parent compound, benzophenone, which provides a foundational understanding. The properties of PFBP are expected to be modulated by the fluorine substitution. Fluorination is known to influence excited-state dynamics and can enhance intersystem crossing efficiency.[1]
Table 1: Photophysical Properties of Benzophenone (as a reference)
| Property | Symbol | Value | Solvent |
| Absorption Maximum | λabs | ~250 nm, ~340 nm | Ethanol, Cyclohexane |
| Molar Extinction Coefficient | ε | - | - |
| Fluorescence Quantum Yield | Φf | Very low | - |
| Intersystem Crossing Quantum Yield | ΦISC | ~1 | Non-polar solvents |
| Phosphorescence Maximum | λp | - | - |
| Phosphorescence Lifetime | τp | - | - |
| Triplet Energy | ET | ~69 kcal/mol | - |
| Triplet Lifetime | τT | Microseconds to milliseconds | Varies with solvent and temperature |
| Singlet Oxygen Quantum Yield | ΦΔ | 0.2 - 0.6 | Varies with solvent |
Note: The data for benzophenone is provided as a reference. The actual values for this compound may differ. A hyphen (-) indicates that readily available and consistent data was not found in the cited sources.
Experimental Protocols
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Materials:
-
This compound (PFBP)
-
Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Stock Solution Preparation: Accurately weigh a precise amount of PFBP and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 µM to 100 µM.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-500 nm. Use the pure solvent as a blank to zero the instrument.
-
Measurement: Record the absorbance spectra for each of the working solutions.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) can be determined from the slope of the resulting linear plot.
-
Fluorescence and Phosphorescence Spectroscopy
Objective: To characterize the emission properties of PFBP, including its fluorescence and phosphorescence spectra, quantum yields, and lifetimes.
Materials:
-
PFBP solutions of known concentration
-
Spectrofluorometer with time-resolved capabilities
-
Quantum yield standards (e.g., quinine sulfate for fluorescence, benzophenone for phosphorescence)
-
Dewar for low-temperature measurements (for phosphorescence)
-
Liquid nitrogen
Protocol for Fluorescence:
-
Excitation and Emission Spectra:
-
Record the excitation spectrum by monitoring the emission at a fixed wavelength while scanning the excitation wavelength.
-
Record the emission spectrum by exciting the sample at its λmax and scanning the emission wavelengths.
-
-
Fluorescence Quantum Yield (Φf):
-
Measure the integrated fluorescence intensity of the PFBP solution and a quantum yield standard under identical experimental conditions (excitation wavelength, slit widths).
-
The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τf):
-
Measure the fluorescence decay profile using a time-correlated single-photon counting (TCSPC) system.
-
Fit the decay curve to an exponential function to determine the lifetime.
-
Protocol for Phosphorescence:
-
Sample Preparation: Prepare a solution of PFBP in a rigid matrix (e.g., a frozen solvent like ethanol or a polymer film) to minimize non-radiative decay.
-
Low-Temperature Measurement: Place the sample in a dewar filled with liquid nitrogen (77 K).
-
Phosphorescence Spectrum and Lifetime:
-
Record the phosphorescence spectrum by introducing a delay between excitation and emission detection to eliminate fluorescence.
-
Measure the phosphorescence decay over time to determine the lifetime (τp).
-
Triplet State Characterization via Laser Flash Photolysis
Objective: To determine the triplet-triplet absorption spectrum, triplet lifetime, and triplet quantum yield of PFBP.
Materials:
-
Nanosecond laser flash photolysis setup (e.g., Nd:YAG laser with a suitable excitation wavelength)
-
PFBP solution in a deoxygenated solvent
-
Actinometer or a standard with a known triplet quantum yield (e.g., benzophenone)
Protocol:
-
Sample Preparation: Prepare a solution of PFBP in a suitable solvent and deoxygenate it by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Transient Absorption Measurement:
-
Excite the sample with a short laser pulse.
-
Record the transient absorption spectrum at various time delays after the laser pulse to observe the formation and decay of the triplet state.
-
Identify the maximum of the triplet-triplet absorption band (λT-T).
-
-
Triplet Lifetime (τT): Monitor the decay of the transient absorption at λT-T over time and fit the decay curve to determine the triplet lifetime.
-
Triplet Quantum Yield (ΦT):
-
Measure the end-of-pulse transient absorbance (ΔOD) of the PFBP solution and a standard with a known triplet quantum yield under identical excitation conditions.
-
Calculate ΦT using the comparative method: ΦT,sample = ΦT,std * (ΔODsample / ΔODstd) * (εT,std / εT,sample) where εT is the molar extinction coefficient of the triplet-triplet absorption.
-
Singlet Oxygen Generation
Objective: To determine the singlet oxygen quantum yield (ΦΔ) of PFBP.
Materials:
-
PFBP solution
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green®)
-
UV-Vis spectrophotometer or spectrofluorometer
-
Light source with a specific wavelength for irradiation
-
Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal)
Protocol using 1,3-Diphenylisobenzofuran (DPBF):
-
Solution Preparation: Prepare solutions of the PFBP, DPBF, and a standard photosensitizer in a suitable solvent. The concentrations should be adjusted to have similar absorbance at the irradiation wavelength.
-
Irradiation: Irradiate the solutions with a monochromatic light source.
-
Monitoring DPBF Bleaching: At regular time intervals, measure the decrease in the absorbance of DPBF at its λmax (~410 nm).[2]
-
Data Analysis:
-
Plot the absorbance of DPBF versus irradiation time for both the sample and the standard.
-
The initial rates of DPBF bleaching are proportional to the singlet oxygen generation efficiency.
-
Calculate ΦΔ for PFBP using the following equation: ΦΔ,sample = ΦΔ,std * (ksample / kstd) * (Astd / Asample) where k is the rate of DPBF bleaching.
-
Potential Signaling Pathways in Photosensitization
The biological effects of photosensitizers like PFBP are primarily mediated by the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger specific signaling pathways. The photosensitization process can proceed through two main mechanisms:
-
Type I Reaction: The excited triplet state of the photosensitizer directly reacts with a substrate (e.g., a biomolecule) to produce radicals and radical ions.
-
Type II Reaction: The excited triplet state of the photosensitizer transfers its energy to ground-state molecular oxygen (3O2) to generate highly reactive singlet oxygen (1O2).
The generated ROS can lead to oxidative stress and subsequent cellular responses, including apoptosis, necrosis, and autophagy.
Caption: General signaling pathways initiated by a photosensitizer like PFBP.
Experimental Workflow for Photosensitization Studies
The following diagram outlines a typical workflow for investigating the photosensitizing properties of a compound like PFBP.
Caption: A typical experimental workflow for evaluating a photosensitizer.
Conclusion
This compound holds promise as a potent photosensitizer. The protocols and information provided in this document offer a comprehensive guide for researchers to characterize its photophysical properties and evaluate its photosensitizing efficacy. Further investigations into the specific photophysical parameters of PFBP and its biological effects are warranted to fully realize its potential in various scientific and therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,5,6-Pentafluorobenzophenone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,3,4,5,6-Pentafluorobenzophenone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the prevalent Friedel-Crafts acylation method.
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves reacting an aromatic compound (like benzene) with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][3] The acylium ion generated acts as an electrophile, attacking the aromatic ring to form the desired ketone.
Q2: Why is my reaction yield consistently low?
A2: Low yield is a frequent issue that can be traced back to several critical parameters. The following troubleshooting guide can help diagnose the potential cause.
-
Moisture: Aluminum chloride is extremely sensitive to moisture, which causes it to decompose and become inactive. Ensure all reagents are anhydrous and glassware is oven-dried.
-
Stoichiometry: The ketone product forms a stable complex with AlCl₃. Therefore, a stoichiometric amount (at least 1 equivalent) of the catalyst must be used.[1][4]
-
Temperature Control: The initial addition of reagents should be performed at a low temperature (0–5 °C) to control the exothermic reaction.[3] Subsequently, allowing the reaction to proceed at room temperature is often sufficient.[5]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) to ensure the starting material has been consumed.[3][6]
Q3: Why is a stoichiometric amount of AlCl₃ required, rather than a catalytic amount?
A3: Unlike in Friedel-Crafts alkylation, the aryl ketone product of acylation is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[1][4] This complexation effectively removes the catalyst from the reaction cycle. Consequently, at least one full equivalent of AlCl₃ per equivalent of the acylating agent must be used. The catalyst is regenerated during the aqueous workup step when the complex is destroyed.[1]
Q4: My reaction mixture turned dark brown or black. What does this indicate?
A4: A dark coloration often suggests decomposition or side reactions. This can be caused by:
-
Excessive Temperature: Overheating the reaction mixture can lead to the degradation of starting materials or the product.
-
Reagent Impurity: Impure reagents can lead to unintended side reactions. Ensure the purity of your 2,3,4,5,6-pentafluorobenzoyl chloride and aromatic substrate.
-
Air/Oxidation: While less common, performing the reaction open to the air for extended periods could contribute to oxidative side reactions.
If this occurs, it is advisable to stop the reaction, isolate the contents, and attempt to purify a small sample to identify the main product and impurities before optimizing the conditions on a larger scale.
Q5: How should the final product be purified?
A5: Purification involves two main stages:
-
Work-up: The reaction is carefully quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[3] This step hydrolyzes the aluminum-ketone complex, neutralizes excess AlCl₃, and separates the product into the organic layer. The organic layer is then typically washed with dilute acid, water, and brine.[3]
-
Crystallization/Chromatography: After the solvent is removed, the crude product can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective. If impurities are difficult to remove by crystallization, column chromatography on silica gel is a reliable alternative.
Experimental Protocols & Data
General Synthesis Workflow
The diagram below outlines the typical workflow for the synthesis of this compound via Friedel-Crafts acylation.
Detailed Protocol: Synthesis from Benzene
This protocol describes a general method for the Friedel-Crafts acylation of benzene.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
2,3,4,5,6-pentafluorobenzoyl chloride
-
Benzene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0–5 °C using an ice bath.
-
Reagent Addition: To the stirred suspension, slowly add 2,3,4,5,6-pentafluorobenzoyl chloride (1.0 equivalent). Subsequently, add anhydrous benzene (1.0-1.2 equivalents) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.[3]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.[3][5]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash successively with 1M HCl, water, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent.
Data Presentation: Key Reaction Parameters
The following table summarizes the critical parameters and their typical values or states for optimizing the synthesis.
| Parameter | Recommended Value/Condition | Rationale & Impact on Yield |
| Catalyst Stoichiometry | ≥ 1.0 equivalent (relative to acyl chloride) | Critical: The ketone product complexes with AlCl₃, deactivating it. Using less than one equivalent will result in an incomplete reaction and low yield.[1][4] |
| Reagent Purity | Anhydrous / High Purity | Critical: Moisture destroys the AlCl₃ catalyst. Impurities in starting materials can lead to significant side product formation. |
| Solvent | Anhydrous Dichloromethane or Dichloroethane | High Impact: Must be inert to the reaction conditions and capable of dissolving reagents. Must be rigorously dried.[5] |
| Addition Temperature | 0–5 °C | High Impact: Controls the initial exothermic reaction, preventing degradation and side product formation.[3] |
| Reaction Temperature | Room Temperature | Moderate Impact: Sufficient for the reaction to proceed to completion after initial cooling. Higher temperatures may increase side reactions.[5] |
| Reaction Time | 2–4 hours (TLC Monitored) | Moderate Impact: Reaction must be allowed to run to completion for maximum yield. Progress should be monitored.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | High Impact: Prevents moisture from entering the reaction and deactivating the catalyst. |
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. US6172181B1 - (2,3,4,5,6-pentafluorobenzoyl) diphenyl ether compound, and fluorine-containing aryl ether ketone polymer - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Side reactions and byproducts in 2,3,4,5,6-Pentafluorobenzophenone chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5,6-pentafluorobenzophenone. The following sections address specific issues that may be encountered during experimentation, offering solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has two primary reactive sites. The first is the electrophilic carbon of the carbonyl group, which is susceptible to attack by nucleophiles such as organometallics (Grignard or organolithium reagents) and reducing agents (e.g., sodium borohydride). The second is the electron-deficient pentafluorophenyl ring, which is highly activated towards nucleophilic aromatic substitution (SNAr), particularly at the para-position (C4).
Q2: Why is the para-fluorine on the pentafluorophenyl ring so susceptible to substitution?
A2: The five fluorine atoms are strongly electron-withdrawing, making the aromatic ring electron-poor and thus activated for nucleophilic attack. The para-position is generally the most reactive site for SNAr reactions on pentafluorophenyl groups. This is due to the ability of the carbonyl group to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the nucleophile attacks the para position.
Q3: Can I perform a standard Friedel-Crafts acylation using pentafluorobenzoyl chloride without side reactions?
A3: While Friedel-Crafts acylation with pentafluorobenzoyl chloride is possible, the strong electron-withdrawing nature of the pentafluorophenyl group can deactivate the acyl chloride, potentially requiring harsher conditions than for non-fluorinated analogs. A primary concern is ensuring the purity of the starting materials and maintaining anhydrous conditions to prevent catalyst deactivation.
Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A4: Yes. As with any chemical research, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Reactions should be conducted in a well-ventilated fume hood. Derivatives such as 2,3,4,5,6-pentafluorobenzamide are known to cause skin and eye irritation and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Nucleophilic Addition to the Carbonyl Group
| Possible Cause | Recommended Solution |
| Steric Hindrance | The bulky pentafluorophenyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon. Use a less sterically hindered nucleophile or increase the reaction temperature and time. |
| Poor Nucleophile | The chosen nucleophile may not be strong enough to attack the carbonyl. Consider using a more reactive nucleophile (e.g., an organolithium reagent instead of a Grignard reagent). |
| Deactivated Reagent | Grignard or organolithium reagents are highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or titrated organometallic reagents. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Issue 2: Formation of Multiple Products in Reactions with Nucleophiles
| Possible Cause | Recommended Solution |
| Competing SNAr Reaction | Strong nucleophiles (e.g., organolithiums, some amines) can attack the para-fluorine of the pentafluorophenyl ring in addition to the carbonyl group.[2] |
| Control Reaction Conditions | Use less forcing conditions (e.g., lower temperature, shorter reaction time) to favor the kinetically preferred attack at the carbonyl. |
| Choice of Nucleophile | If SNAr is a persistent issue, consider using a softer, less basic nucleophile if compatible with the desired transformation. |
| Di-substitution | In some cases, particularly with strong nucleophiles, substitution at both the ortho- and para-positions of the pentafluorophenyl ring can occur.[2] Use of a large excess of the substrate relative to the nucleophile can sometimes minimize this. |
Representative Yields in Competing Nucleophilic Reactions
| Reactant | Nucleophile | Desired Product (Carbonyl Addition) | Byproduct (SNAr) | Reference |
| Hexafluorobenzene | CH₃Li | N/A | Pentafluorotoluene (~70%) | [2] |
| Hexafluorobenzene | NH₃ (aq) | N/A | Pentafluoroaniline (high yield) | [2] |
Note: This data is for hexafluorobenzene as a model for the reactivity of the pentafluorophenyl group and indicates the high propensity for SNAr reactions.
Issue 3: Incomplete Reduction or Side Products with Sodium Borohydride (NaBH₄)
| Possible Cause | Recommended Solution |
| Decomposition of NaBH₄ | Sodium borohydride can decompose in protic solvents like methanol or ethanol, especially over extended reaction times.[3] Use a freshly opened container of NaBH₄ and consider using an excess of the reagent (1.5-2.0 equivalents). |
| Low Reactivity | While generally effective, the reduction may be sluggish. Monitor by TLC. If the reaction is slow, consider a more powerful reducing agent like lithium aluminum hydride (LAH), but be aware that LAH will also reduce other functional groups that NaBH₄ will not. |
| Solvent Issues | The choice of solvent can affect the rate and outcome of the reduction.[4] Tetrahydrofuran (THF) is a common solvent for NaBH₄ reductions.[5] Using a mixture of THF and a protic solvent like methanol can also be effective.[3][6] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition of an Organolithium Reagent to this compound
This protocol describes the synthesis of diphenyl(pentafluorophenyl)methanol.
Materials:
-
This compound
-
Phenyllithium solution (e.g., 1.8 M in dibutyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Organolithium: Add the phenyllithium solution (1.1 eq) dropwise to the stirred solution of the ketone via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the desired alcohol.
Protocol 2: General Procedure for the Reduction of this compound with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) and/or Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or a mixture of THF and methanol.[3][6]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.[6]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, (pentafluorophenyl)(phenyl)methanol, can be purified by column chromatography or recrystallization.
Visualized Workflows and Pathways
References
- 1. 2,3,4,5,6-Pentafluorobenzamide | C7H2F5NO | CID 69547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.uoa.gr [users.uoa.gr]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,3,4,5,6-Pentafluorobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3,4,5,6-Pentafluorobenzophenone. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification. For routine purification of solid organic compounds, recrystallization is often the first choice due to its simplicity and cost-effectiveness.[1][2] Flash column chromatography is a versatile technique that can be used for more challenging separations.[3][4][5]
Q2: What are the likely impurities in crude this compound?
A2: The impurities in crude this compound will largely depend on the synthetic route used for its preparation. A common method for synthesizing benzophenones is the Friedel-Crafts acylation. In this case, potential impurities could include:
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Unreacted Starting Materials: Such as pentafluorobenzene and benzoyl chloride (or a substituted derivative).
-
Lewis Acid Catalyst: Typically aluminum chloride (AlCl₃) or another Lewis acid, which may not be fully removed during the work-up.
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Byproducts of the Reaction: Including products from side reactions or polysubstitution, although acylation is less prone to this than alkylation.
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Solvents: Residual solvents used in the reaction or work-up.
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Hydrolysis Products: If the compound is exposed to moisture, hydrolysis of the fluorinated ring can occur, leading to the formation of other fluorinated species.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. By spotting the crude mixture, the fractions from chromatography, or the mother liquor and crystals from recrystallization on a TLC plate, you can visualize the separation of the desired product from impurities. A suitable eluent system for TLC would need to be determined empirically, but a good starting point would be a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. The spots can be visualized under UV light.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is not suitable for your compound at elevated temperatures.
-
Solution:
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Select a different solvent: A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2] You may need to test a range of solvents with varying polarities.
-
Use a solvent mixture: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool.[6]
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Problem: Oiling out instead of crystallization.
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Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. The melting point of this compound is in the range of 34-38 °C.
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Solution:
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Choose a lower-boiling solvent.
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Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
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Use a more dilute solution: Add a small amount of additional hot solvent before cooling.
-
Problem: Poor recovery of the purified product.
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Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The crystals were washed with a solvent that was not cold enough.
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Solution:
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Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Cool the solution thoroughly in an ice bath to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent. [1]
-
Flash Column Chromatography
Problem: Poor separation of the product from impurities.
-
Possible Cause: The eluent system is not optimal for the separation. The column was not packed properly.
-
Solution:
-
Optimize the eluent system using TLC: Aim for an Rf value of 0.2-0.3 for the desired compound. A common eluent system for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.[4]
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds from the column.
-
Ensure proper column packing: A well-packed column is crucial for good separation. Slurry packing is often preferred to dry packing to avoid air bubbles and channeling.[5]
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the silica gel. The compound may be adsorbing irreversibly to the silica gel.
-
Solution:
-
Increase the polarity of the eluent: Gradually add a more polar solvent to your eluent mixture.
-
Consider deactivating the silica gel: If your compound is sensitive to the acidic nature of silica gel, you can pre-treat the silica with a small amount of a base like triethylamine in the eluent.
-
Problem: The compound is eluting too quickly (with the solvent front).
-
Possible Cause: The eluent is too polar.
-
Solution:
-
Decrease the polarity of the eluent: Use a higher proportion of the non-polar solvent in your mixture.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Melting Point | 34-38 °C |
| Boiling Point | 95 °C at 0.5 mmHg |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane. |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Parameter | Recommended Condition |
| Recrystallization | Solvent | Ethanol, Methanol, or a mixture of Hexanes and Ethyl Acetate |
| Procedure | Dissolve in minimum hot solvent, cool slowly. | |
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 20%) | |
| Detection | UV (254 nm) |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf for the product is between 0.2 and 0.3.
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.[5]
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
Technical Support Center: Optimizing Modifications of 2,3,4,5,6-Pentafluorobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in the modification of 2,3,4,5,6-pentafluorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for modifying the perfluorinated ring of this compound?
A1: The primary mechanism is nucleophilic aromatic substitution (SNAr). The five electron-withdrawing fluorine atoms make the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1][2]
Q2: Which position on the pentafluorophenyl ring is most reactive towards nucleophiles?
A2: The fluorine atom at the para position (C4) to the benzoyl group is the most susceptible to substitution. The benzoyl group is electron-withdrawing, and its influence, combined with the activating effect of the fluorine atoms, directs nucleophilic attack preferentially to the para position where the negative charge of the Meisenheimer intermediate can be effectively stabilized through resonance.[3]
Q3: What are common nucleophiles used to modify this compound?
A3: A wide range of nucleophiles can be used, including primary and secondary amines, alkoxides (from alcohols), and thiolates (from thiols).[2] The choice of nucleophile will determine the resulting functional group at the C4 position.
Q4: Can multiple fluorine atoms be substituted?
A4: Yes, it is possible to substitute more than one fluorine atom, but this typically requires harsher reaction conditions, such as higher temperatures or stronger bases. The first substitution at the para position is generally the fastest and most selective. Subsequent substitutions are often less facile.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Insufficiently activated nucleophile | For alcohols and thiols, ensure a strong enough base (e.g., NaH, K₂CO₃, NaOMe) is used to generate the corresponding alkoxide or thiolate in situ. The pKa of the alcohol or thiol should be considered when selecting the base. |
| Low reaction temperature | While some reactions proceed at room temperature, many SNAr reactions on pentafluorobenzophenone require heating. Incrementally increase the reaction temperature (e.g., to 60 °C, 80 °C, or reflux) and monitor the reaction progress by TLC or LC-MS. |
| Inappropriate solvent | Polar aprotic solvents like DMF, DMSO, THF, or acetonitrile are generally preferred as they can solvate the nucleophile and the intermediate complex. Ensure the solvent is anhydrous, as water can consume the base and hydrolyze the starting material under certain conditions. |
| Steric hindrance | Bulky nucleophiles may react slower. Consider increasing the reaction time, temperature, or using a less sterically hindered nucleophile if possible. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Di- or tri-substitution of the ring | This occurs when the reaction conditions are too harsh. Reduce the reaction temperature, shorten the reaction time, or use a milder base. Using a stoichiometric amount of the nucleophile (or a slight excess) rather than a large excess can also favor mono-substitution. |
| Reaction at ortho positions | While para-substitution is electronically favored, high temperatures can sometimes lead to the formation of ortho-substituted isomers. Running the reaction at the lowest effective temperature can improve regioselectivity. |
| Side reactions with the benzoyl group | Strong, hard nucleophiles (like Grignard reagents or organolithiums) may attack the carbonyl carbon. If modification of the ring is desired, use softer nucleophiles (amines, thiols, alkoxides). If carbonyl addition is the goal, use appropriate organometallic reagents. |
Issue 3: Difficult Product Purification
| Potential Cause | Recommended Solution | | Removal of excess nucleophile | If a high-boiling amine was used in excess, consider an acidic wash (e.g., dilute HCl) during the workup to protonate the amine and extract it into the aqueous layer. | | Separating regioisomers | If a mixture of para and ortho isomers is formed, purification by column chromatography on silica gel is typically required. Careful selection of the eluent system is crucial for achieving good separation. | | Removal of inorganic salts | Ensure the reaction mixture is properly quenched and washed with water during the workup to remove any inorganic bases or salts formed during the reaction (e.g., NaF, KF). |
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical reaction conditions for the para-substitution of this compound with various nucleophiles.
Table 1: Substitution with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 | 4 | >95 |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | >95 |
| n-Butylamine | Et₃N | Acetonitrile | Reflux | 12 | ~90 |
| Aniline | NaH | THF | 60 | 6 | ~85 |
Table 2: Substitution with Oxygen and Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | (pre-formed) | Methanol | Reflux | 3 | >98 |
| Phenol | K₂CO₃ | DMF | 100 | 8 | ~92 |
| Thiophenol | K₂CO₃ | Acetonitrile | 60 | 5 | >95 |
| 1-Dodecanethiol | Et₃N | THF | Room Temp | 12 | ~90 |
Experimental Protocols
Protocol 1: Synthesis of 4-Piperidino-2,3,5,6-tetrafluorobenzophenone
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq), add anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and piperidine (1.2 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-Methoxy-2,3,5,6-tetrafluorobenzophenone
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.1 eq) to the solution.
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the residue with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
Mandatory Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting Workflow for Low Yield Reactions.
References
How to avoid decomposition of 2,3,4,5,6-Pentafluorobenzophenone during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,5,6-Pentafluorobenzophenone. The following information is intended to help you anticipate and resolve potential issues related to the stability and reactivity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to heat and light?
Due to the high degree of fluorination, this compound exhibits significant thermal and chemical stability. The strong carbon-fluorine bonds contribute to its resistance to degradation under typical laboratory conditions.[1][2] It is also used as a UV stabilizer, indicating good photochemical stability.[3] However, prolonged exposure to high-intensity UV radiation or extreme temperatures should be evaluated for your specific application.
Q2: What are the most common reactions involving this compound?
The most prevalent reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms on the pentafluorophenyl ring.[4] The fluorine atom in the para position (position 4) is the most susceptible to substitution due to the electron-withdrawing effect of the benzoyl group.
Q3: Can the ketone group of this compound undergo reactions?
Yes, the carbonyl group can react with strong nucleophiles, such as Grignard reagents or organolithium compounds.[5][6] This can lead to the formation of tertiary alcohols. This reactivity should be considered when planning syntheses to avoid unintended side reactions at the carbonyl carbon.
Q4: Is defluorination a concern when using this compound?
While the C-F bonds are generally strong, defluorination can occur under specific, often harsh, reductive conditions.[7] For most standard organic transformations, defluorination of the aromatic ring is not a common decomposition pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and formation of a side product with a similar polarity. | Nucleophilic attack on the pentafluorophenyl ring instead of the intended reaction site. | - Use a less nucleophilic reagent if possible.- Employ a milder base.- Lower the reaction temperature to improve selectivity.- Consider protecting the ketone if it is not the intended reaction site. |
| Formation of a highly polar, water-soluble byproduct. | Unintended hydrolysis of a functional group or reaction with trace water. | - Ensure all solvents and reagents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| The starting material is consumed, but multiple new spots appear on TLC, and the desired product is not formed. | The reaction conditions are too harsh, leading to multiple substitutions on the pentafluorophenyl ring or other decomposition pathways. | - Reduce the reaction temperature.- Use a stoichiometric amount of the nucleophile or base.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| No reaction occurs, and the starting material is recovered unchanged. | The nucleophile is not strong enough to react with the pentafluorophenyl ring, or the reaction conditions are too mild. | - Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SNAr.- Increase the reaction temperature cautiously. |
| Formation of a biphenyl-type impurity, especially in Grignard reactions. | Coupling of the Grignard reagent with unreacted aryl halide. | - Add the solution of this compound slowly to the Grignard reagent.- Maintain a lower reaction temperature to disfavor the coupling side reaction.[5] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the para-selective substitution of a fluorine atom on this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)
-
Base (e.g., K2CO3, Et3N)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1.1 equivalents) and the base (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical SNAr reaction.
Caption: Simplified signaling pathway for SNAr.
Caption: Logical troubleshooting workflow for reaction optimization.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 2,3,4,5,6-Pentafluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for scaling up chemical reactions involving 2,3,4,5,6-pentafluorobenzophenone. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
When scaling up reactions involving this compound, the primary challenges are typically related to:
-
Exothermic Reactions: Nucleophilic aromatic substitution (SNAr) reactions on the highly activated pentafluorophenyl ring are often exothermic. Heat management becomes critical at a larger scale to prevent runaway reactions and the formation of side products.[1][2]
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures, is more challenging in large reactors. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Purification: Purification methods that are straightforward at the lab scale, such as column chromatography, are often impractical and costly for large quantities of material.[1] Crystallization and distillation become the preferred methods, which may require significant process development.
-
Moisture Sensitivity: Like many anhydrous reactions, scale-up increases the potential for moisture contamination, which can quench reagents and lead to side reactions.[3]
-
Safety: Handling larger quantities of reagents and solvents necessitates a more rigorous approach to safety protocols, including personal protective equipment (PPE), ventilation, and emergency procedures.[4][5][6][7]
Q2: Which fluorine atom on the pentafluorophenyl ring is most susceptible to nucleophilic attack?
The fluorine atom at the para (C4) position is the most susceptible to nucleophilic attack. The strong electron-withdrawing nature of the carbonyl group and the other fluorine atoms activates the ring for nucleophilic aromatic substitution, with the C4 position being the most electronically favorable for substitution.
Q3: What are common side reactions to anticipate during the scale-up of nucleophilic substitution reactions with this compound?
Common side reactions include:
-
Disubstitution: Although the monosubstituted product is typically favored, forcing reaction conditions (e.g., high temperatures, excess nucleophile) can lead to the substitution of a second fluorine atom, usually at the ortho position.
-
Reaction with Solvent: If the solvent has nucleophilic properties (e.g., alcohols in the presence of a strong base), it may compete with the intended nucleophile.
-
Decomposition: At elevated temperatures, the starting material or product may decompose, especially in the presence of strong bases or acids.
-
Hydrolysis: If moisture is present, the pentafluorobenzophenone can undergo hydrolysis, particularly under basic conditions.[3]
Q4: How can I effectively monitor the progress of a large-scale reaction involving this compound?
For large-scale reactions, in-process controls (IPCs) are crucial. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts.
-
Gas Chromatography (GC): Useful if the components are volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of reaction mixtures.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monosubstituted Product
dot
Caption: Troubleshooting low yield.
Issue 2: Difficulty in Product Purification
dot
Caption: Troubleshooting purification challenges.
Data Presentation
Table 1: Typical Reaction Conditions for Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenol | DMF | K₂CO₃ | 80 - 100 | 4 - 8 | 85 - 95 |
| Thiophenol | Acetonitrile | Et₃N | 50 - 70 | 2 - 6 | 90 - 98 |
| Morpholine | THF | - | 25 - 50 | 6 - 12 | 80 - 90 |
| Sodium Methoxide | Methanol | - | 25 - 40 | 1 - 3 | 90 - 97 |
Note: These are illustrative conditions and may require optimization for specific substrates and scales.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-(Phenoxy)-2,3,5,6-tetrafluorobenzophenone
This protocol describes a representative procedure for a nucleophilic aromatic substitution reaction at a laboratory scale-up.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 290.18 | 145 g | 0.50 |
| Phenol | 94.11 | 49.9 g | 0.53 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 103.7 g | 0.75 |
| N,N-Dimethylformamide (DMF) | - | 750 mL | - |
Procedure:
-
Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermocouple connected to a temperature controller, a reflux condenser with a nitrogen inlet, and a heating mantle.
-
Reagent Charging: Charge the flask with this compound (145 g), phenol (49.9 g), potassium carbonate (103.7 g), and DMF (750 mL).
-
Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.
-
Reaction: Begin stirring and heat the mixture to 90 °C. Maintain this temperature for 6 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 2.5 L of ice-cold water with vigorous stirring.
-
Filter the resulting precipitate and wash the solid with deionized water (3 x 500 mL).
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Dry the purified product in a vacuum oven at 50 °C to a constant weight.
-
dot
Caption: Experimental workflow for synthesis.
Safety Precautions
When handling this compound and its derivatives, especially at a larger scale, adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][7]
-
Ventilation: Conduct all operations in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[4][6] Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Spill Response: In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material.[5]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
Managing moisture sensitivity in 2,3,4,5,6-Pentafluorobenzophenone experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture sensitivity in experiments involving 2,3,4,5,6-Pentafluorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to moisture?
While direct quantitative data on the hydrolysis of this compound is limited in publicly available literature, its structural features and common applications suggest a moderate sensitivity to moisture, particularly under specific conditions. The highly fluorinated ring makes the carbonyl group susceptible to nucleophilic attack. Therefore, it is best practice to handle and store the compound under anhydrous conditions to ensure experimental reproducibility and prevent degradation.
Q2: What are the visible signs of moisture contamination in my this compound sample?
Visually, a pure sample of this compound should be a white to light yellow powder or crystalline solid. Signs of moisture contamination or degradation are not always visually apparent. However, clumping of the solid, a change in color, or a decreased melting point could indicate the presence of excess moisture or impurities resulting from hydrolysis. For reactions, unexpected side products or lower yields are strong indicators of moisture interference.
Q3: How should I properly store this compound?
To minimize moisture exposure, store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place, such as a desiccator or a dry box.
Q4: Can I use this compound in aqueous or protic solvents?
The stability of this compound in aqueous or protic solvents is a significant concern. While some applications, such as certain photochemical reactions, might be conducted in aqueous media, the potential for hydrolysis exists. For most organic synthesis applications, especially those involving moisture-sensitive reagents like Lewis acids, the use of anhydrous aprotic solvents is strongly recommended. If an aqueous system is unavoidable, the reaction should be carefully monitored for potential degradation, and the pH of the solution may need to be controlled.
Troubleshooting Guides
Issue 1: Low or No Yield in Reactions
Possible Cause: Moisture contamination is a primary suspect for low yields, especially in reactions like Friedel-Crafts acylation where this compound might be synthesized or used. Lewis acid catalysts are extremely sensitive to water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of inert gas or in a desiccator.
-
Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over a drying agent, passing through a solvent purification system).
-
Handle all reagents under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or a glovebox.
-
-
Verify Reagent Quality:
-
Use a fresh bottle of this compound or ensure the purity of your existing stock.
-
If synthesizing the compound, ensure the precursor (e.g., pentafluorobenzoyl chloride) has not been hydrolyzed.
-
Check the activity of other reagents, particularly catalysts, which may have been deactivated by moisture.
-
-
Moisture Content Analysis:
-
Consider quantifying the water content of your solvents and starting materials using Karl Fischer titration.
-
Issue 2: Formation of Unexpected Byproducts
Possible Cause: The presence of water can lead to the formation of hydrolysis products or other side-products. For instance, if this compound is being synthesized via a Friedel-Crafts reaction, hydrolysis of the acyl chloride precursor would lead to the corresponding carboxylic acid, which will not participate in the desired reaction.
Troubleshooting Steps:
-
Identify Byproducts:
-
Use analytical techniques such as NMR, GC-MS, or LC-MS to identify the structure of the byproducts. The presence of pentafluorobenzoic acid is a strong indicator of hydrolysis of a precursor.
-
-
Implement Rigorous Moisture Control:
-
Follow all the steps for ensuring anhydrous conditions as outlined in the "Low or No Yield" section.
-
Consider the use of chemical moisture scavengers in your reaction mixture, but ensure they are compatible with your desired chemistry.
-
-
Purify Starting Materials:
-
If contamination is suspected, purify the this compound and other reagents before use. Recrystallization or sublimation can be effective for solids, while distillation is suitable for liquids.
-
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
Objective: To handle and dispense the solid reagent while minimizing exposure to atmospheric moisture.
Materials:
-
This compound (in original, sealed container)
-
Glovebox or Schlenk line setup with inert gas (Argon or Nitrogen)
-
Spatula
-
Weighing paper or boat
-
Tared reaction vessel
Procedure:
-
Transfer the sealed container of this compound into a glovebox.
-
Allow the container to equilibrate to the glovebox atmosphere temperature before opening to prevent condensation.
-
Carefully open the container and quickly dispense the desired amount of the solid onto a weighing boat or directly into a tared reaction vessel.
-
Immediately and securely reseal the container of the stock reagent.
-
If using a Schlenk line, perform the weighing under a positive pressure of inert gas.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the moisture content in a sample of this compound or the reaction solvent.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents for ketones.
-
Anhydrous methanol or other suitable solvent for ketones.
-
Gastight syringe
-
Sample of this compound or solvent.
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use reagents specifically designed for the analysis of ketones to avoid side reactions between the reagent and the carbonyl group of the benzophenone.
-
Pre-titrate the solvent in the titration cell to eliminate any residual moisture.
-
Accurately weigh a sample of this compound and dissolve it in the anhydrous solvent. Alternatively, draw a precise volume of the solvent to be tested into the gastight syringe.
-
Inject the sample solution or the solvent into the titration cell.
-
Start the titration. The instrument will automatically stop at the endpoint and calculate the water content.
-
Perform the measurement in triplicate to ensure accuracy.
Data Presentation
Table 1: Recommended Solvents and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed container, in a desiccator, under inert gas (Ar or N₂) | Prevents uptake of atmospheric moisture. |
| Handling | Glovebox or Schlenk line | Minimizes exposure to air and humidity during weighing and transfer. |
| Reaction Solvents | Anhydrous aprotic solvents (e.g., Dichloromethane, THF, Toluene) | Protic solvents can participate in side reactions or promote hydrolysis. |
| Drying of Solvents | Standard procedures (e.g., distillation from drying agents, solvent purification systems) | Ensures removal of trace water that can interfere with reactions. |
Visualizations
Validation & Comparative
A Comparative Guide to 2,3,4,5,6-Pentafluorobenzophenone and Other Benzophenone Derivatives for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable benzophenone derivative is critical for the success of photochemical and biological studies. This guide provides an objective comparison of 2,3,4,5,6-pentafluorobenzophenone with other common benzophenone derivatives, supported by available experimental data and detailed experimental protocols for comparative analysis.
Benzophenones are a class of aromatic ketones widely utilized as photosensitizers, UV filters, and photoaffinity probes in a variety of research and industrial applications. The substitution pattern on the phenyl rings significantly influences their photochemical and photophysical properties. This guide focuses on comparing the highly fluorinated this compound with unsubstituted benzophenone, an electron-donating substituted derivative (4-methoxybenzophenone), and a halogen-substituted derivative (4-chlorobenzophenone).
Performance Comparison: A Data-Driven Overview
The introduction of fluorine atoms into the benzophenone scaffold can dramatically alter its electronic properties, leading to changes in photochemical reactivity, stability, and spectral characteristics. While direct, comprehensive comparative studies under identical conditions are limited, the following tables summarize key photophysical and photochemical parameters gleaned from various sources.
Table 1: Photophysical Properties of Selected Benzophenone Derivatives
| Property | This compound | Benzophenone | 4-Methoxybenzophenone | 4-Chlorobenzophenone |
| Molar Mass ( g/mol ) | 272.16 | 182.22 | 212.24[1] | 216.66 |
| Melting Point (°C) | 36-39 | 48.5 | 59-62[1] | 75-77 |
| Boiling Point (°C) | 93 (at 0.2 mmHg) | 305.4 | 354-356[1] | 332 |
| UV Absorption Max (λmax, nm) | ~330-340 (in MeCN) | ~330 (in MeCN) | ~330-340 (in MeCN) | ~340 (in MeCN) |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1 (assumed, typical for benzophenones) | ~1[2] | Data not readily available | Data not readily available |
| Triplet State Energy (ET, kJ/mol) | Data not readily available | ~290 | Data not readily available | Data not readily available |
| Triplet State Lifetime (τT) | Data not readily available | Milliseconds at low temp, microseconds at room temp[3][4] | Data not readily available | Data not readily available |
Table 2: Photochemical Reactivity of Selected Benzophenone Derivatives
| Parameter | This compound | Benzophenone | 4-Methoxybenzophenone | 4-Chlorobenzophenone |
| Photodegradation Quantum Yield (Φd) | Data not readily available | Low, but enhanced by sensitizers[5] | Data not readily available | Data not readily available |
| Reactivity towards H-abstraction | Expected to be high due to electron-withdrawing fluorine atoms | High | Lower than benzophenone | Higher than benzophenone |
Experimental Protocols for Comparative Analysis
To facilitate direct comparison of these benzophenone derivatives, the following detailed experimental protocols are provided.
Determination of Photodegradation Quantum Yield
This protocol outlines a method to determine the quantum yield of photodegradation for the different benzophenone derivatives.
Objective: To quantify the efficiency of photodegradation of each benzophenone derivative upon UV irradiation.
Materials:
-
Benzophenone derivatives (this compound, Benzophenone, 4-Methoxybenzophenone, 4-Chlorobenzophenone)
-
Acetonitrile (spectroscopic grade)
-
Actinometer solution (e.g., ferrioxalate)[5]
-
Merry-go-round photoreactor with a monochromatic UV lamp (e.g., 365 nm)[6]
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Solutions: Prepare stock solutions of each benzophenone derivative in acetonitrile at a known concentration (e.g., 10⁻⁴ M). Prepare the actinometer solution according to standard procedures.[7]
-
Irradiation:
-
Fill identical quartz cuvettes with the solutions of the benzophenone derivatives and the actinometer.
-
Place the cuvettes in the merry-go-round photoreactor to ensure equal irradiation.[6]
-
Irradiate the samples for specific time intervals.
-
-
Analysis:
-
At each time interval, withdraw an aliquot from each cuvette.
-
Analyze the concentration of the remaining benzophenone derivative using HPLC.
-
Determine the number of photons absorbed by the actinometer solution using UV-Vis spectrophotometry.
-
-
Calculation of Quantum Yield: The photodegradation quantum yield (Φd) is calculated using the following formula: Φd = (moles of benzophenone degraded) / (moles of photons absorbed by the benzophenone)
For accurate results, ensure the actinometer has a similar light absorption profile to the target compounds and account for light reflection and screening effects.[8]
Photoaffinity Labeling Workflow for Target Identification
This protocol describes a general workflow for using benzophenone derivatives as photoaffinity probes to identify protein targets.
Objective: To identify the binding partners of a ligand derivatized with a benzophenone photoprobe.
Materials:
-
Benzophenone-derivatized ligand (photoaffinity probe)
-
Cell lysate or purified protein sample
-
UV irradiation source (e.g., UV cross-linker at 365 nm)
-
SDS-PAGE equipment
-
Mass spectrometer
-
Enrichment materials (e.g., streptavidin beads if the probe is biotinylated)
Procedure:
-
Incubation: Incubate the photoaffinity probe with the cell lysate or protein sample to allow for binding to its target(s).
-
UV Irradiation: Irradiate the sample with UV light (typically 350-365 nm) to activate the benzophenone moiety. This will form a covalent bond with nearby amino acid residues of the target protein.[9]
-
Enrichment (Optional): If the probe contains an affinity tag (e.g., biotin), enrich the covalently labeled proteins using affinity chromatography.
-
Separation: Separate the proteins by SDS-PAGE.
-
Identification: Excise the protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins and the site of cross-linking using mass spectrometry.[10]
Visualizing Experimental Workflows and Pathways
Photoaffinity Labeling Workflow
The following diagram illustrates the general workflow for a photoaffinity labeling experiment using a benzophenone-based probe.
Caption: Workflow for photoaffinity labeling using a benzophenone probe.
Simplified Benzophenone Photochemical Reaction Pathway
This diagram illustrates the key steps in a typical benzophenone-sensitized photochemical reaction, such as hydrogen abstraction.
Caption: Simplified photochemical reaction pathway of benzophenone.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. edinst.com [edinst.com]
- 4. edinst.com [edinst.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. Probing proteomes with benzophenone photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 2,3,4,5,6-Pentafluorobenzophenone: A Comparative Guide to Photoinitiators
For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an appropriate photoinitiator is a critical decision that directly influences reaction kinetics, final product properties, and overall process efficiency. This guide provides an objective comparison of 2,3,4,5,6-Pentafluorobenzophenone and other common photoinitiators, supported by available experimental data and detailed protocols for performance evaluation.
While direct, comprehensive experimental data on the efficacy of this compound as a photoinitiator is limited in publicly available literature, this guide leverages data from structurally similar benzophenone derivatives to provide a comparative analysis. The exceptional electron-withdrawing nature of the pentafluorophenyl group is anticipated to significantly influence its photochemical properties. This document will explore these potential effects in the context of established photoinitiator performance metrics.
Understanding Photoinitiator Mechanisms: Type I vs. Type II
Photoinitiators are broadly classified into two categories based on their mechanism of generating reactive species upon UV irradiation.
-
Type I Photoinitiators (Cleavage Type): Undergo unimolecular bond cleavage upon light absorption to form two free radicals, both of which can initiate polymerization.
-
Type II Photoinitiators (Abstraction Type): Upon excitation, these molecules abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is the primary initiating species. Benzophenone and its derivatives, including this compound, belong to this class.
Comparative Performance of Benzophenone Derivatives
The efficacy of a Type II photoinitiator is influenced by its light absorption characteristics (molar extinction coefficient), the efficiency of forming the excited triplet state, and the rate of hydrogen abstraction from the co-initiator. The following table summarizes the performance of several benzophenone derivatives to provide a basis for comparison.
| Photoinitiator | Substitution | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Polymerization Rate (Rp) | Final Conversion (%) |
| Benzophenone (BP) | Unsubstituted | ~254, 330-380 | Moderate | Baseline | Baseline |
| 4-Methylbenzophenone | 4-Methyl | 257.2 | ~1.5 times that of BP | Higher than BP | >90% |
| 4-Methoxybenzophenone | 4-Methoxy | ~288, 330 | Higher than BP | Higher than BP | High |
| This compound | Pentafluoro | Expected blue shift vs. BP | Likely lower than BP in the near-UV | Potentially lower than BP | Data not available |
| 4,4'-Bis(diethylamino)benzophenone | 4,4'-Bis(diethylamino) | ~370 | Very High | Very High | Very High |
Note: The performance of photoinitiators is highly dependent on the specific experimental conditions, including the monomer system, co-initiator type and concentration, light intensity, and atmosphere.
Inferences on the Efficacy of this compound
The strong electron-withdrawing nature of the five fluorine atoms on one of the phenyl rings in this compound is expected to have the following effects:
-
UV Absorption: A likely hypsochromic (blue) shift in the absorption maxima compared to unsubstituted benzophenone. This means it may absorb light at shorter UV wavelengths more efficiently.
-
Intersystem Crossing: The heavy atom effect of fluorine could potentially enhance the rate of intersystem crossing from the excited singlet state to the reactive triplet state, a key step for Type II photoinitiators.
-
Hydrogen Abstraction: The electron-withdrawing fluorine atoms will increase the electrophilicity of the carbonyl oxygen in the excited triplet state. This could potentially increase the rate of hydrogen abstraction from the co-initiator, leading to a higher initiation efficiency.
-
Solubility and Migration: The fluorinated structure may offer different solubility characteristics and potentially lower migration in the cured polymer, which is advantageous in applications such as food packaging and biomedical devices.
Experimental Protocols for Efficacy Evaluation
To ensure reproducible and comparable results when evaluating photoinitiator efficiency, it is crucial to follow standardized experimental protocols.
Protocol 1: Photopolymerization Kinetics using Real-Time FTIR
This method allows for the continuous monitoring of the disappearance of monomer functional groups (e.g., acrylate C=C bonds) during photopolymerization, providing data on the rate of polymerization and the final monomer conversion.
Experimental Setup:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a real-time monitoring accessory.
-
UV/Vis light source with controlled intensity (e.g., mercury lamp or LED).
-
Liquid sample holder (e.g., KBr plates with a spacer of known thickness).
-
Monomer formulation (e.g., Trimethylolpropane triacrylate, TMPTMA).
-
Photoinitiator (e.g., this compound).
-
Co-initiator (e.g., Triethylamine, TEA).
-
Nitrogen purge system (optional, to reduce oxygen inhibition).
Procedure:
-
Sample Preparation: Prepare the photopolymerizable formulation by dissolving the photoinitiator and co-initiator in the monomer. Typical concentrations are in the range of 1-5 wt% for the photoinitiator and co-initiator.
-
FTIR Setup: Place a drop of the formulation between two KBr plates separated by a spacer.
-
Data Acquisition: Place the sample in the FTIR spectrometer and begin recording spectra.
-
Initiation: After a baseline is established, turn on the UV/Vis light source to initiate polymerization.
-
Monitoring: Continuously collect FTIR spectra at regular intervals until the reaction is complete (i.e., the acrylate peak at ~1635 cm⁻¹ no longer decreases).
-
Analysis: Calculate the degree of conversion at each time point by monitoring the decrease in the area of the acrylate C=C peak.
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction, which is directly proportional to the rate and extent of the reaction.
Experimental Setup:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetric accessory.
-
UV/Vis light source with controlled intensity.
-
Aluminum DSC pans.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the liquid photocurable formulation into an open aluminum DSC pan. An empty pan is used as a reference.
-
DSC Setup: Place the sample and reference pans in the DSC cell and allow them to equilibrate at a constant temperature.
-
Initiation: Irradiate the sample with the UV/Vis light source for a set period.
-
Data Acquisition: The DSC will record the heat flow as a function of time.
-
Analysis: The exothermic peak on the resulting thermogram is integrated to determine the total heat of polymerization, which is then used to calculate the extent of reaction. The peak maximum corresponds to the maximum polymerization rate.
Conclusion
While this compound is not as extensively characterized in the literature as other benzophenone derivatives, its unique electronic structure suggests it could be a highly efficient photoinitiator. The strong electron-withdrawing nature of the pentafluorophenyl group may enhance the hydrogen abstraction capability of the excited triplet state. However, its absorption characteristics may necessitate the use of shorter wavelength UV sources. For researchers and professionals in drug development and material science, the potential benefits of reduced migration and altered solubility offered by this fluorinated photoinitiator warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for such evaluations, enabling a direct comparison of its efficacy against established photoinitiators.
A Comparative Guide to the Role of 2,3,4,5,6-Pentafluorobenzophenone in Specific Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photochemistry and organic synthesis, the choice of a photosensitizer is paramount to the efficiency, selectivity, and overall success of a reaction. Benzophenone, a workhorse in this domain, has seen numerous derivatives developed to fine-tune its photophysical and chemical properties. Among these, 2,3,4,5,6-pentafluorobenzophenone stands out due to the profound influence of its polyfluorinated ring. This guide provides an objective comparison of this compound with its non-fluorinated counterpart and other alternatives, supported by available experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound offers distinct advantages over unsubstituted benzophenone, primarily stemming from the electron-withdrawing nature of the five fluorine atoms. These advantages include enhanced photostability and altered electronic properties of its excited states. While direct, side-by-side comparative studies with a comprehensive set of quantitative data are not extensively available in published literature, existing research on fluorinated aromatic ketones allows for a strong inferential comparison. This guide synthesizes this information to highlight the validated and potential roles of this compound in key photochemical reactions.
Photophysical Properties: A Comparative Overview
The performance of a photosensitizer is intrinsically linked to its photophysical properties, such as its absorption spectrum, intersystem crossing (ISC) quantum yield, and triplet state energy and lifetime. Fluorination is known to significantly impact these parameters.
| Property | Benzophenone | This compound (Expected Trend) | Rationale for Difference |
| UV-Vis Absorption (λmax) | ~340-350 nm (in non-polar solvents) | Likely similar with minor shifts | The n→π* transition of the carbonyl group is the primary absorption in this region and is less affected by ring substitution compared to π→π* transitions. |
| Intersystem Crossing (ISC) Quantum Yield (Φ_isc) | ~1 (in non-polar solvents) | Expected to be high (~1) | The heavy atom effect of fluorine is minimal, but the altered spin-orbit coupling due to changes in electronic structure is expected to maintain a high ISC efficiency.[1] |
| Triplet Energy (E_T) | ~69 kcal/mol | Expected to be similar or slightly higher | The fundamental triplet energy of the benzophenone core is largely retained. |
| Photostability | Moderate | High | The C-F bonds are significantly stronger than C-H bonds, making the molecule more resistant to photodegradation pathways involving hydrogen abstraction from the aromatic ring. |
Table 1. Comparison of key photophysical properties between benzophenone and the expected trends for this compound.
Validation in Specific Reaction Mechanisms
Photosensitized [2+2] Cycloadditions
The Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane, is a classic example of a benzophenone-sensitized reaction. The mechanism proceeds via energy transfer from the triplet excited state of the benzophenone to the alkene.
Reaction Scheme:
Caption: General mechanism for a benzophenone-sensitized [2+2] photocycloaddition.
Performance Comparison:
While specific comparative yield data for this compound in this reaction is scarce, the enhanced photostability of the fluorinated derivative suggests it would be a more robust photosensitizer, especially for reactions requiring prolonged irradiation times. Unsubstituted benzophenone can be prone to side reactions, such as photoreduction and pinacol coupling, which can be minimized with the fluorinated analogue.
Alternative Photosensitizers: Thioxanthones are a common alternative to benzophenones for [2+2] cycloadditions.[2] They often exhibit stronger absorption in the near-UV and visible regions, which can be advantageous for avoiding damage to sensitive substrates.
Photooxidations
Aromatic ketones are effective photosensitizers for the oxidation of various substrates, including phenols and alkenes, often involving the generation of singlet oxygen or proceeding through electron transfer mechanisms.[3][4]
Experimental Workflow for Comparative Photooxidation Studies:
Caption: Workflow for comparing the efficiency of different photosensitizers in a photooxidation reaction.
Expected Performance of this compound:
The strong electron-withdrawing nature of the pentafluorophenyl group is expected to increase the oxidation potential of the triplet excited state of this compound compared to benzophenone. This would make it a more powerful photooxidant in electron transfer-mediated reactions.
Alternative Photosensitizers: For photooxidations, common alternatives include rose bengal and methylene blue, which are particularly efficient at generating singlet oxygen. Organic acridinium salts have also been shown to be effective photocatalysts for the aerobic oxidation of alkenes.[1]
Experimental Protocols
Determination of Triplet Quantum Yield (Φ_isc) by Laser Flash Photolysis
Objective: To quantitatively measure the efficiency of intersystem crossing from the singlet to the triplet excited state.
Methodology:
-
Sample Preparation: Prepare optically matched solutions of the sample (e.g., this compound) and a standard with a known triplet quantum yield (e.g., benzophenone, Φ_isc ≈ 1 in non-polar solvents) in a suitable solvent (e.g., acetonitrile or cyclohexane). The absorbance at the excitation wavelength should be low (typically < 0.2) to ensure uniform excitation. Solutions should be deoxygenated by bubbling with nitrogen or argon for at least 20 minutes to prevent triplet quenching by oxygen.
-
Instrumentation: A nanosecond laser flash photolysis setup is required. This typically consists of a pulsed laser for excitation (e.g., a Nd:YAG laser at 355 nm), a probe lamp, a monochromator, and a fast detector (e.g., a photomultiplier tube or a CCD camera).
-
Data Acquisition:
-
Record the transient absorption spectrum of the standard immediately after the laser pulse. The spectrum should show the characteristic triplet-triplet absorption of benzophenone (~530 nm).
-
Measure the maximum change in optical density (ΔOD_std) at the peak of the triplet absorption.
-
Under identical experimental conditions (laser power, detector settings), record the transient absorption spectrum of the sample.
-
Measure the maximum change in optical density (ΔOD_sample) at the peak of the sample's triplet absorption.
-
-
Calculation: The triplet quantum yield of the sample (Φ_isc_sample) can be calculated using the following comparative method:
Φ_isc_sample = Φ_isc_std * (ΔOD_sample / ΔOD_std) * (ε_T_std / ε_T_sample)
where ε_T is the molar extinction coefficient of the triplet state. If the triplet extinction coefficients are unknown, they can often be determined by energy transfer methods.
Logical Relationship for Triplet Quantum Yield Determination:
Caption: Logical flow for determining the triplet quantum yield via a comparative method.
Conclusion
This compound presents a compelling alternative to unsubstituted benzophenone in various photochemical applications. Its enhanced photostability and potentially higher oxidizing power in the triplet state make it a valuable tool for researchers developing robust and efficient photochemical methodologies. While a need for more direct comparative studies with comprehensive quantitative data exists, the fundamental principles of fluorine's influence on aromatic systems provide a strong basis for predicting its superior performance in many contexts. The experimental protocols outlined in this guide offer a framework for conducting such comparative analyses, enabling researchers to validate the role of this compound in their specific reaction mechanisms and make data-driven decisions in the selection of photosensitizers.
References
Benchmarking 2,3,4,5,6-Pentafluorobenzophenone in Polymer Synthesis: A Comparative Guide
In the landscape of polymer synthesis, the choice of a photoinitiator is a critical determinant of reaction efficiency, kinetics, and the final properties of the polymer. For researchers, scientists, and professionals in drug development, a deep understanding of a photoinitiator's performance is paramount. This guide provides an objective comparison of 2,3,4,5,6-Pentafluorobenzophenone with other common photoinitiators, supported by available experimental data and detailed methodologies.
Performance Comparison of Photoinitiators
This compound belongs to the family of Type II photoinitiators, which initiate polymerization through a bimolecular process. Upon absorption of UV light, the benzophenone moiety transitions to an excited triplet state. This excited state then abstracts a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate free radicals that initiate the polymerization of monomers like acrylates.
The performance of a photoinitiator is governed by several key parameters, including its molar extinction coefficient (ε), the quantum yield of intersystem crossing (ΦISC) to the triplet state, and the rate of hydrogen abstraction. While direct, comprehensive comparative data for this compound is limited in publicly available literature, we can infer its performance based on the known effects of fluorination and by comparing it with unsubstituted benzophenone and other derivatives.
The strategic placement of five fluorine atoms on one of the phenyl rings is expected to significantly influence the photochemical and photophysical properties of the benzophenone core. Fluorination is known to enhance the photostability of molecules. The high electronegativity of fluorine atoms can alter the electronic distribution, potentially impacting the efficiency of intersystem crossing and the reactivity of the excited triplet state.
Table 1: Comparison of Key Performance Parameters of Selected Photoinitiators
| Photoinitiator | Type | Molar Extinction Coefficient (ε) at λmax (L mol-1 cm-1) | Quantum Yield of Intersystem Crossing (ΦISC) | Polymerization Rate (Rp) | Final Monomer Conversion (%) |
| This compound | II | Data not readily available; expected to be comparable to or slightly higher than Benzophenone | Data not readily available; potentially enhanced by heavy atom effect of fluorine | Data not readily available; expected to be efficient in the presence of a suitable co-initiator | High, dependent on formulation and curing conditions |
| Benzophenone | II | ~100-200 at ~340 nm | ~0.9-1.0 | Baseline | High |
| 4-Methylbenzophenone | II | Higher than Benzophenone | High | Higher than Benzophenone | >90% |
| 2,4,6-Trimethylbenzophenone | I | ~300-400 at ~320 nm | N/A (Norrish Type I cleavage) | High | High |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | I | High in the near-UV | N/A (Norrish Type I cleavage) | Very High | Very High |
Note: The data for this compound is extrapolated based on general principles of photochemistry and the known effects of fluorination. Experimental validation is required for precise quantification.
Experimental Protocols
To rigorously benchmark the performance of this compound, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to evaluate photoinitiator efficiency.
Photopolymerization Kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This method allows for the continuous monitoring of the disappearance of monomer double bonds, providing real-time data on the rate of polymerization.
Materials and Equipment:
-
Monomer formulation (e.g., Trimethylolpropane triacrylate, TPGDA)
-
Co-initiator (e.g., Triethylamine, TEA)
-
Photoinitiator (this compound and alternatives for comparison)
-
FTIR spectrometer equipped with a horizontal transmission or ATR accessory
-
UV/Vis spot curing system with controlled intensity
-
Sample holder (e.g., KBr plates with a defined spacer)
Procedure:
-
Prepare the photopolymerizable formulation by mixing the monomer, co-initiator, and a specific concentration of the photoinitiator.
-
Place a small, defined-thickness sample of the formulation between two KBr plates or on the ATR crystal.
-
Position the sample in the FTIR spectrometer and the UV/Vis light guide at a fixed distance and angle to the sample.
-
Start the FTIR data acquisition in a time-resolved mode (e.g., 1 spectrum per second).
-
Simultaneously, start the UV/Vis irradiation of the sample at a controlled intensity.
-
Monitor the decrease in the area of the acrylate double bond peak (typically around 1635 cm-1) over time. An internal standard peak (e.g., carbonyl peak around 1720 cm-1) should be used for normalization.
-
Calculate the monomer conversion as a function of time using the following equation: Conversion (%) = [1 - (At / A0)] * 100 where At is the area of the acrylate peak at time 't' and A0 is the initial area of the acrylate peak.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, providing information on the overall reaction kinetics and enthalpy.
Materials and Equipment:
-
Monomer formulation (as above)
-
Photo-DSC instrument equipped with a UV light source
-
Aluminum DSC pans
Procedure:
-
Prepare the photopolymerizable formulation as described for RT-FTIR.
-
Accurately weigh a small amount of the formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the Photo-DSC cell.
-
Equilibrate the cell at the desired isothermal temperature under a nitrogen purge.
-
Initiate the UV irradiation at a controlled intensity.
-
Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
The total heat evolved (ΔHt) is proportional to the total monomer conversion. The rate of heat evolution is proportional to the rate of polymerization.
-
The degree of conversion at any time 't' can be calculated as: Conversion(t) = ΔHt / ΔHtotal where ΔHt is the heat evolved up to time 't' and ΔHtotal is the total heat of reaction for complete conversion.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in benchmarking this compound.
Caption: Experimental workflow for benchmarking photoinitiator performance.
Caption: Signaling pathway for Type II photoinitiation by PFPB.
A Comparative Analysis of Fluorinated versus Non-Fluorinated Benzophenones for Researchers and Drug Development Professionals
An objective examination of the impact of fluorination on the physicochemical properties, biological activity, and performance of benzophenones, supported by experimental data.
The strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy in modern medicinal chemistry and materials science. This guide provides a comprehensive comparison of fluorinated and non-fluorinated benzophenones, a class of compounds with broad applications as photoinitiators, UV filters, and versatile scaffolds in drug discovery. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
Fluorination of the benzophenone core significantly influences its key properties. The high electronegativity of the fluorine atom can alter the electronic distribution within the molecule, leading to notable differences in lipophilicity, metabolic stability, photostability, and biological activity. This guide will delve into these differences, providing a data-driven comparison to inform the selection and design of benzophenone derivatives for specific applications.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical and biological properties of a representative non-fluorinated benzophenone and its fluorinated counterpart, 4-fluorobenzophenone.
Table 1: Physicochemical Properties
| Property | Benzophenone | 4-Fluorobenzophenone |
| Molecular Formula | C₁₃H₁₀O | C₁₃H₉FO |
| Molecular Weight | 182.22 g/mol | 200.21 g/mol |
| LogP | 3.18[1][2][3] | 3.057[4] |
Table 2: Biological Activity - Cyclooxygenase (COX) Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
| Benzophenone Derivative (Aglycone 5) | COX-1 | 67.25[5] |
| Benzophenone Derivative (Glucoside 4) | COX-2 | 4[5] |
| p-Fluoro-containing Benzophenone Derivative | IL-6 | 0.19[4] |
Key Performance Comparisons
Lipophilicity
The introduction of a fluorine atom generally leads to a slight decrease in lipophilicity, as evidenced by the lower LogP value of 4-fluorobenzophenone compared to benzophenone. This can have significant implications for a molecule's ability to cross biological membranes and its overall pharmacokinetic profile.
Biological Activity
While direct comparative data for the parent compounds is limited, studies on benzophenone derivatives demonstrate the potent biological activities that can be achieved. For instance, a glucoside derivative of benzophenone showed selective inhibition of COX-2 with an IC₅₀ of 4 µM, while its aglycone counterpart was a moderate inhibitor of COX-1[5]. Furthermore, a para-fluoro-containing benzophenone derivative exhibited potent inhibition of IL-6 with an IC₅₀ value of 0.19 μM, highlighting the potential for fluorination to enhance biological potency[4].
Photostability
Metabolic Stability
The metabolic stability of a drug candidate is a critical factor in its development. Fluorination is often employed to block metabolically labile sites within a molecule, thereby increasing its half-life. In vitro metabolic stability assays using liver microsomes are a standard method for assessing a compound's susceptibility to metabolism by cytochrome P450 enzymes. While specific comparative data for benzophenone and 4-fluorobenzophenone was not found, the general principle suggests that fluorination would likely enhance the metabolic stability of the benzophenone scaffold.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments relevant to the comparison of fluorinated and non-fluorinated benzophenones.
Synthesis of Benzophenones
General Workflow for Friedel-Crafts Acylation:
Protocol for Synthesis of Benzophenone:
Benzophenone can be synthesized via the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride[1]. The reaction mixture is typically refluxed, followed by an aqueous workup to remove the catalyst. The crude product is then purified by distillation under reduced pressure or recrystallization[1].
Protocol for Synthesis of 4,4'-Difluorobenzophenone:
A common method for the synthesis of 4,4'-difluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with p-fluorobenzoyl chloride, using aluminum chloride as a catalyst in a solvent like petroleum ether[6].
In Vitro Cyclooxygenase (COX) Inhibition Assay
Workflow for COX Inhibition Assay:
Protocol:
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of ovine COX-1 or human recombinant COX-2, heme cofactor, and the test compounds (benzophenones) dissolved in a suitable solvent (e.g., DMSO)[4][7][8][9].
-
Enzyme and Inhibitor Pre-incubation: In a microplate well, combine the reaction buffer, heme, and the COX enzyme. Add the test compound at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding[4].
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid[4].
-
Detection: The product of the reaction, prostaglandin E₂ (PGE₂), can be quantified using various methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) or fluorescent probes[4][7].
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve[4].
In Vitro Metabolic Stability Assay (Liver Microsomes)
Workflow for Microsomal Stability Assay:
Protocol:
This assay determines the rate at which a compound is metabolized by liver microsomal enzymes.
-
Reagent Preparation: Prepare a stock solution of the test compound (benzophenone or fluorobenzophenone) in a suitable solvent (e.g., DMSO). Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and the NADPH regenerating system[10][11][12][13].
-
Incubation: In a microplate, combine the liver microsomes (from human, rat, or other species), the incubation buffer, and the test compound. Pre-incubate the mixture at 37°C[10][11][12].
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system[10][11][12].
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile, often containing an internal standard[11][14].
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point[10][11][14].
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ)[11][12][14].
Conclusion
The strategic fluorination of benzophenones offers a powerful tool for modulating their physicochemical and biological properties. The available data, though not always a direct head-to-head comparison, strongly suggests that fluorination can lead to decreased lipophilicity, enhanced biological potency, and improved photostability. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and to rationally design novel benzophenone derivatives with optimized performance for a wide range of applications in drug discovery and materials science. Further direct comparative studies are warranted to fully elucidate the quantitative impact of fluorination at various positions on the benzophenone scaffold.
References
- 1. Benzophenone CAS#: 119-61-9 [m.chemicalbook.com]
- 2. Human Metabolome Database: Showing metabocard for Benzophenone (HMDB0032049) [hmdb.ca]
- 3. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benzophenone, 119-61-9 [thegoodscentscompany.com]
- 7. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Cyclooxygenase enzyme inhibition assay [bio-protocol.org]
- 10. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
A Comparative Guide to Photochemical Probes for Quantitative Analysis of Reaction Kinetics: 2,3,4,5,6-Pentafluorobenzophenone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of reaction kinetics analysis, particularly within biological systems, photochemical probes have emerged as indispensable tools. Their ability to be activated by light with high spatial and temporal precision allows for the initiation and monitoring of reactions in a controlled manner. This guide provides a comprehensive comparison of 2,3,4,5,6-Pentafluorobenzophenone, a member of the widely used benzophenone family of photoprobes, with its main alternatives: aryl azides and diazirines. We present a quantitative analysis of their performance, supported by experimental data, and provide detailed methodologies for their application in kinetic studies.
Introduction to Photochemical Probes
Photochemical probes, often employed in photoaffinity labeling (PAL), are molecules that, upon activation by light, generate highly reactive species capable of forming covalent bonds with nearby molecules. This unique feature allows for the "freezing" of transient interactions, enabling the identification of binding partners and the study of reaction kinetics in complex environments. The choice of a photochemical probe is critical and depends on several factors, including the wavelength of activation, the lifetime and reactivity of the generated intermediate, and potential side reactions.
Core Competitors: A Head-to-Head Comparison
The three most prominent classes of photochemical probes used for quantitative reaction kinetics are benzophenones, aryl azides, and diazirines. Each possesses a distinct set of properties that make it suitable for specific applications.
This compound , as a representative of the benzophenone class, is activated by UV light (typically around 350-365 nm) to form a triplet diradical. A key advantage of benzophenones is the reversibility of their excited state; if no suitable reaction partner is in the vicinity, the excited benzophenone can return to its ground state and be re-excited. This allows for prolonged irradiation to increase the crosslinking yield. The high reactivity of the triplet state is primarily directed towards C-H bond insertion, making it a relatively non-specific crosslinker. The fluorine atoms in this compound are expected to influence its photophysical properties, potentially affecting the triplet state lifetime and reactivity.
Aryl azides are another popular class of photoaffinity probes. Upon UV irradiation at shorter wavelengths (typically < 300 nm), they form a highly reactive singlet nitrene intermediate. This nitrene can undergo various reactions, including insertion into C-H and N-H bonds, as well as rearrangement to a less reactive, but still electrophilic, dehydroazepine. The short wavelength required for activation can be a drawback, as it may cause damage to biological samples.
Diazirines represent a third major class of photoprobes. They are activated by UV light (around 350 nm) to generate a carbene intermediate, a highly reactive species that can insert into a wide variety of chemical bonds, including C-H and O-H bonds. The reaction is irreversible and typically very fast. Some diazirines can also isomerize to a linear diazo compound, which can have different reactivity.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and its alternatives. It is important to note that specific values can vary depending on the solvent, temperature, and the specific molecular context of the probe.
| Parameter | This compound | Benzophenone (unsubstituted) | Aryl Azide | Diazirine |
| Activation Wavelength (λ_max) | ~350 nm | ~350 nm | < 300 nm | ~350 nm |
| Reactive Intermediate | Triplet Diradical | Triplet Diradical | Singlet/Triplet Nitrene | Carbene |
| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1.0 | ~1.0[1] | - | - |
| Triplet State Lifetime (τ_T) | Data not available | µs to ms range (solvent dependent)[2] | Singlet: 1-10 ns; Triplet: ~300 ns[3] | - |
| Rate Constant of H-abstraction (k_H) | Data not available | 10^5 - 10^6 M⁻¹s⁻¹ (from alcohols)[4] | - | - |
| Reaction with Water | Unreactive[5] | Unreactive | Can be trapped by nucleophiles | Can be quenched[6] |
| Reversibility of Excited State | Reversible[5] | Reversible | Irreversible | Irreversible |
Experimental Protocols
The quantitative analysis of reaction kinetics using photochemical probes often involves time-resolved spectroscopic techniques such as nanosecond transient absorption spectroscopy or laser flash photolysis.
Experimental Protocol: Nanosecond Transient Absorption Spectroscopy
Objective: To measure the transient absorption spectra and decay kinetics of the excited state of a photochemical probe.
Methodology:
-
Sample Preparation: Prepare a solution of the photochemical probe (e.g., this compound) in a suitable solvent (e.g., acetonitrile, methanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as oxygen can quench the triplet excited state.
-
Instrumentation Setup:
-
Pump Laser: A pulsed laser (e.g., Nd:YAG laser) is used as the excitation source (the "pump"). The wavelength should be set to the absorption maximum of the probe (e.g., 355 nm for benzophenones).[7]
-
Probe Source: A high-intensity lamp (e.g., a pulsed Xenon arc lamp) provides a continuous spectrum of light (the "probe") that passes through the sample.[7]
-
Detector: A fast detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera, is used to measure the intensity of the probe light after it passes through the sample.
-
Timing Control: A digital delay generator is used to control the time delay between the pump and probe pulses.
-
-
Data Acquisition:
-
A baseline spectrum of the probe light is recorded before the pump pulse.
-
The sample is excited by the pump laser pulse.
-
The absorption of the probe light is measured at various time delays after the pump pulse.
-
The change in absorbance (ΔA) is calculated for each time delay and wavelength.
-
-
Data Analysis:
-
The transient absorption spectra are plotted as ΔA versus wavelength at different time delays.
-
The kinetic traces are plotted as ΔA versus time at a specific wavelength corresponding to the absorption of the transient species.
-
The decay kinetics of the transient species (e.g., the triplet state) can be fitted to an appropriate kinetic model (e.g., first-order or second-order decay) to determine the lifetime (τ) and rate constants.
-
Signaling Pathways and Logical Relationships
The photochemical activation of benzophenone and its subsequent reaction pathway can be visualized as follows:
Conclusion
The selection of a photochemical probe for quantitative analysis of reaction kinetics requires careful consideration of its photophysical and photochemical properties. While this compound belongs to the well-established class of benzophenone probes, offering advantages such as activation at a less damaging wavelength and a reversible excited state, a lack of specific kinetic data for this fluorinated derivative highlights an area for future research. In contrast, aryl azides and diazirines provide irreversible crosslinking with different activation and reactivity profiles. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making an informed choice of photochemical probe and in designing robust experiments for the quantitative analysis of reaction kinetics in their systems of interest. The continued development and characterization of novel photoprobes will undoubtedly further enhance our ability to unravel complex biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. edinst.com [edinst.com]
- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nanosecond Transient Absorption | The Schmuttenmaer Research Group [thz.yale.edu]
Comparative Guide to the Cross-Reactivity of 2,3,4,5,6-Pentafluorobenzophenone
For researchers, scientists, and drug development professionals, the precise identification of molecular interactions is fundamental to advancing scientific understanding and therapeutic innovation. Photo-cross-linking has emerged as a powerful technique to covalently capture these interactions in their native environment. Among the arsenal of photo-activatable probes, benzophenone and its derivatives are widely utilized due to their ability to react with C-H bonds upon UV activation. This guide provides a comparative analysis of 2,3,4,5,6-Pentafluorobenzophenone and its non-fluorinated counterpart, benzophenone, as photo-cross-linking agents. While direct, comprehensive cross-reactivity studies are limited, this guide synthesizes available data and theoretical considerations to offer insights into their respective performance and provides detailed experimental protocols for their evaluation.
Performance Comparison: this compound vs. Benzophenone
The introduction of five fluorine atoms onto the benzophenone core is expected to significantly influence its photochemical properties and, consequently, its cross-linking performance. Fluorine is a highly electronegative atom that can alter the electronic distribution and stability of the excited triplet state, which is the reactive species in photo-cross-linking.
| Feature | This compound | Benzophenone | Rationale / References |
| Activation Wavelength | ~350-365 nm | ~350-365 nm | The core benzophenone chromophore dictates the absorption maximum. |
| Reactive Intermediate | Triplet Diradical | Triplet Diradical | Both compounds form a reactive triplet state upon photo-excitation.[1] |
| Theoretical Reactivity | Potentially Higher | Standard | The electron-withdrawing nature of fluorine atoms is expected to enhance the electrophilicity and stability of the triplet state, potentially leading to more efficient hydrogen abstraction. |
| Cross-linking Efficiency | Expected to be Moderate to High | Moderate | Enhanced reactivity of the triplet state may lead to higher cross-linking yields. |
| Selectivity | May exhibit altered selectivity | Prefers electron-rich C-H bonds | The highly electrophilic nature of the fluorinated benzophenone triplet state might lead to a broader range of C-H bond reactivity. |
| Photostability | Potentially Higher | Moderate | Fluorination has been shown to improve the photostability of organic molecules. |
| Non-specific Binding | To be determined experimentally | Can be a concern | The increased reactivity might also lead to a higher propensity for non-specific cross-linking. |
| Key Advantages | Potentially higher cross-linking efficiency and improved photostability. | Well-established and widely used. | Inferences based on the effects of fluorination on benzophenone photochemistry. |
| Key Disadvantages | Potential for altered selectivity and higher non-specific binding, which requires careful experimental validation. | Lower cross-linking efficiency compared to more reactive cross-linkers. |
Experimental Protocols
To facilitate a direct comparison of the cross-reactivity of this compound and Benzophenone, the following detailed experimental protocols are provided. These protocols can be adapted for specific protein-protein, protein-ligand, or protein-nucleic acid interaction studies.
Protocol 1: In Vitro Cross-linking of a Model Protein Interaction
This protocol describes a method to compare the cross-linking efficiency of the two compounds using a known protein-protein interaction (e.g., a target protein and its binding partner).
Materials:
-
Purified target protein
-
Purified binding partner protein
-
This compound-containing probe (e.g., incorporated into a ligand or as a bifunctional cross-linker)
-
Benzophenone-containing probe (as a control)
-
Cross-linking buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
UV lamp (365 nm)
-
SDS-PAGE gels and reagents
-
Coomassie stain or Western blot reagents
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the target protein and its binding partner in the cross-linking buffer.
-
Probe Addition: Add the this compound probe to one set of reactions and the Benzophenone probe to another set. A range of probe concentrations should be tested to find the optimal condition. Include a no-probe control.
-
Incubation: Incubate the reactions for 30 minutes at room temperature to allow for binding equilibration.
-
UV Irradiation: Place the reaction mixtures in a 96-well plate on ice and irradiate with a 365 nm UV lamp for a predetermined time (e.g., 10-30 minutes). The distance from the lamp and irradiation time should be kept consistent across all samples. Include a no-UV irradiation control.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or Western blotting using an antibody against one of the proteins.
-
A successful cross-linking event will result in a new band of higher molecular weight corresponding to the covalent complex.
-
-
Quantification:
-
Perform densitometry analysis on the stained gel or Western blot.
-
Calculate the cross-linking efficiency as: Efficiency (%) = (Intensity of cross-linked product) / (Intensity of cross-linked product + Intensity of uncrosslinked protein) * 100%[2]
-
Protocol 2: Proteome-wide Cross-linking and Analysis
This protocol outlines a general workflow for a proteome-wide comparison of the two cross-linkers in a cell lysate.
Materials:
-
Cell lysate
-
Bifunctional this compound cross-linker (e.g., with an NHS ester for amine reactivity)
-
Bifunctional Benzophenone cross-linker (as a control)
-
Cross-linking buffer
-
UV lamp (365 nm)
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system and analysis software
Procedure:
-
Cross-linking: Incubate the cell lysate with either the this compound or Benzophenone cross-linker.
-
UV Irradiation: Irradiate the samples with 365 nm UV light to induce cross-linking.
-
Protein Digestion: Denature, reduce, alkylate, and digest the cross-linked proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify cross-linked peptides from the MS/MS data.
-
Comparison: Compare the number and identity of the identified cross-linked peptides and proteins between the two cross-linker experiments to assess their relative efficiency and any potential differences in cross-linking patterns.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Photochemical activation pathway of benzophenone-based cross-linkers.
Caption: Experimental workflow for comparing cross-linking efficiency.
References
Head-to-head comparison of 2,3,4,5,6-Pentafluorobenzophenone and acetophenone derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance, physicochemical properties, and applications of 2,3,4,5,6-Pentafluorobenzophenone and common Acetophenone derivatives.
In the landscape of organic chemistry and materials science, ketones are indispensable functional groups. Among them, aromatic ketones such as benzophenone and acetophenone derivatives serve as crucial building blocks and functional motifs in a vast array of applications, from pharmaceutical synthesis to photopolymerization. This guide provides a detailed head-to-head comparison of this compound and various acetophenone derivatives, offering insights into their respective strengths and weaknesses supported by available data and detailed experimental protocols.
Executive Summary
This compound stands out for its exceptional thermal and photochemical stability, a direct consequence of the strong electron-withdrawing nature of its pentafluorinated ring. This makes it a superior candidate for applications requiring high performance and durability, such as in the formulation of robust polymers and coatings. In contrast, acetophenone derivatives offer greater versatility in chemical synthesis due to the reactivity of the aromatic ring, which can be readily functionalized. Their lower cost and broader commercial availability also make them a staple in many industrial processes. The choice between these two classes of compounds will ultimately depend on the specific performance requirements, synthetic accessibility, and cost considerations of the intended application.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is essential for their effective application. The following table summarizes key properties for this compound and the parent acetophenone molecule. It is important to note that the properties of acetophenone derivatives will vary depending on the nature and position of their substituents.
| Property | This compound | Acetophenone |
| CAS Number | 1536-23-8 | 98-86-2 |
| Molecular Formula | C₁₃H₅F₅O | C₈H₈O |
| Molecular Weight | 272.17 g/mol | 120.15 g/mol |
| Appearance | White to light yellow crystalline powder | Colorless liquid with a sweet, pungent odor |
| Melting Point | 36-39 °C | 19-20 °C |
| Boiling Point | 137 °C at 12 mmHg | 202 °C |
| Solubility | Soluble in organic solvents like methanol. | Slightly soluble in water; soluble in ethanol, ether, chloroform.[1] |
Performance Comparison
Photochemical Reactivity and Stability
Both this compound and acetophenone derivatives are photochemically active, a property exploited in their use as photoinitiators. However, their underlying photochemical pathways and stability differ significantly.
Acetophenone derivatives primarily undergo Norrish Type I cleavage upon UV irradiation, leading to the formation of a benzoyl radical and a methyl radical.[2] These radicals can then initiate polymerization. They can also act as photosensitizers, transferring energy to other molecules.[2] However, they are susceptible to photodegradation through various pathways, which can be a limitation in applications requiring long-term light exposure.[3]
dot
Comparative photochemical pathways of Acetophenone and Pentafluorobenzophenone.
Thermal Stability
The thermal stability of these compounds is a critical factor in their processing and application, particularly in polymer synthesis and high-temperature applications.
Acetophenone derivatives exhibit moderate thermal stability. Thermogravimetric analysis (TGA) of some acetophenone-based polymers shows decomposition onset temperatures in the range of 250-300°C.[5] The stability can be influenced by the nature of the substituents on the aromatic ring.
Applications
The distinct properties of this compound and acetophenone derivatives lead to their use in different, though sometimes overlapping, application areas.
| Application | This compound | Acetophenone Derivatives |
| Pharmaceuticals | Intermediate in the synthesis of specialized fluorinated pharmaceuticals.[6] | Key intermediates in the synthesis of a wide range of drugs, including ibuprofen, zolpidem, and cinacalcet. |
| Polymers & Coatings | Photoinitiator for UV-curable coatings and inks, development of high-performance, thermally stable polymers. | Photoinitiators for free radical polymerization, though often with lower efficiency than specialized initiators. |
| Fine Chemicals | Versatile intermediate for the synthesis of various fluorinated organic compounds. | Widely used as building blocks for a diverse range of fine chemicals. |
| Electronics & Photonics | Used in the development of materials for organic electronics and photonics due to its stability and electronic properties. | Less common in these high-performance applications. |
| Agrochemicals | Intermediate in the production of certain agrochemicals. | Some derivatives are used in the formulation of pesticides. |
| Other | Development of fluorescent probes for biological imaging. | Fragrance ingredient in soaps, detergents, and perfumes; flavoring agent. |
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Protocol 1: Determination of Photochemical Quantum Yield of Photoreduction
Objective: To quantitatively compare the efficiency of photoreduction of this compound and an acetophenone derivative.
Materials:
-
This compound
-
Acetophenone derivative (e.g., 4-methoxyacetophenone)
-
2-Propanol (reagent grade)
-
Benzene (spectroscopic grade)
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., Rayonet)
-
Quartz reaction tubes
-
UV-Vis spectrophotometer
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column)
Procedure:
-
Solution Preparation: Prepare 0.1 M solutions of both this compound and the acetophenone derivative in a 1:1 (v/v) mixture of benzene and 2-propanol. Also prepare a standard solution of a known concentration for GC calibration.
-
Actinometry: Determine the light intensity of the photochemical reactor using a standard chemical actinometer, such as potassium ferrioxalate.
-
Photolysis: Place a known volume (e.g., 3 mL) of the ketone solution into a quartz reaction tube. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the triplet excited state. Seal the tube.
-
Irradiation: Place the reaction tube in the photochemical reactor and irradiate for a specific period. The irradiation time should be chosen to ensure a measurable but not complete conversion of the starting material (e.g., 10-20% conversion).
-
Analysis: After irradiation, analyze the reaction mixture by GC to determine the concentration of the remaining ketone and the photoproducts (e.g., the corresponding pinacol).
-
Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (einsteins of light absorbed) The number of einsteins of light absorbed is determined from the actinometry experiment.
Experimental workflow for comparative thermal analysis by TGA.
Conclusion
The choice between this compound and acetophenone derivatives is a nuanced decision that hinges on the specific demands of the application. For high-performance materials requiring exceptional photostability and thermal resistance, the fluorinated compound is a compelling, albeit likely more expensive, option. Conversely, for applications where synthetic versatility, functional group tolerance, and cost-effectiveness are paramount, acetophenone derivatives remain the workhorse of the industry. This guide provides a foundational framework for researchers and developers to make informed decisions and to design further experiments for a more direct and quantitative comparison tailored to their specific needs.
References
Safety Operating Guide
Proper Disposal of 2,3,4,5,6-Pentafluorobenzophenone: A Guide for Laboratory Professionals
Effective management and disposal of 2,3,4,5,6-Pentafluorobenzophenone are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this halogenated organic compound responsibly. Adherence to these protocols is vital for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound to be fully aware of its specific hazards. While a specific SDS was not found, related pentafluorinated compounds are generally classified as irritants, harmful if swallowed or in contact with skin, and potentially toxic to aquatic life.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and commingling of waste should be conducted in a certified chemical fume hood.[3][4]
Waste Segregation and Collection
Proper segregation of chemical waste is a foundational principle of laboratory safety. Incorrectly mixed chemicals can lead to hazardous reactions.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: As a fluorinated compound, this compound is a halogenated organic waste . It must be collected separately from non-halogenated organic waste.[5][6][7] This is crucial as the disposal methods and costs for these two streams differ significantly.[4][6]
-
Liquid vs. Solid Waste: Collect liquid this compound and solutions containing it separately from solid waste, such as contaminated gloves, absorbent materials, and empty containers.
-
Avoid Incompatibles: Do not mix this compound with strong acids, bases, oxidizing agents, or other reactive substances in the same waste container.[3][6]
Waste Collection Protocol:
-
Select an Appropriate Container: Use a designated, compatible waste container for halogenated organic liquids, typically a polyethylene carboy or bottle provided by your institution's Environmental Health and Safety (EHS) department.[3][8] Avoid metal cans, as some halogenated solvents can degrade to form acids that corrode metal.[3]
-
Proper Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[4][6] The label must clearly state the full chemical name, "this compound," and the approximate concentration or volume of each component in a mixture.
-
Accumulate Waste Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][9] This area should be well-ventilated and away from heat sources or ignition.[3]
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when adding waste.[4][6][8]
Disposal Procedures
The disposal of this compound must be conducted through your institution's EHS department or a licensed hazardous waste disposal company.[10] On-site treatment or disposal down the sanitary sewer is strictly prohibited. [3][6]
Step-by-Step Disposal Workflow:
-
Monitor Fill Level: Do not overfill the waste container; a general guideline is to fill it to no more than 90% capacity.[8]
-
Request a Pickup: Once the container is approaching full, arrange for a waste pickup from your institution's EHS office or its contracted hazardous waste disposal service.[4][7]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Final Disposal Method: The primary and recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[5][7] This process ensures the complete destruction of the chemical.
Spill and Emergency Procedures
In the event of a spill, contain the leak and absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[4] Wearing appropriate PPE, collect the absorbent material and any contaminated debris into a sealed, labeled container for hazardous waste.[7] Decontaminate the spill area as appropriate. For large spills, evacuate the area and contact your institution's emergency response team immediately.[7]
Summary of Key Disposal Information
| Parameter | Guideline | Source(s) |
| Waste Classification | Halogenated Organic Hazardous Waste | [5],[6],[4] |
| Primary Disposal Method | High-Temperature Incineration | [5], |
| Segregation | Separate from non-halogenated, acidic, basic, and reactive wastes. | [5],[6],[4] |
| Waste Container | Designated, labeled, compatible (e.g., polyethylene) container. | [8], |
| Storage Location | Designated Satellite Accumulation Area (SAA). | [4],[9] |
| Container Handling | Keep closed except when adding waste. Do not overfill. | [6],[8] |
| Spill Cleanup | Use inert absorbent material; dispose of as hazardous waste. | [4], |
| Prohibited Actions | Drain disposal, evaporation, mixing with incompatible wastes. | [6], |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling 2,3,4,5,6-Pentafluorobenzophenone
Essential Safety and Handling Guide for 2,3,4,5,6-Pentafluorobenzophenone
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing risk.
Quantitative Data Summary
| Parameter | Value/Recommendation | Rationale |
| Permissible Exposure Limit (PEL) | Data not available | Follow general laboratory hygiene and engineering controls to minimize exposure. |
| Threshold Limit Value (TLV) | Data not available | Assume the compound is hazardous and handle with appropriate precautions. |
| Storage Temperature | Cool, dry place | To maintain chemical stability and prevent degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[1][2] | To prevent vigorous or explosive reactions.[3] |
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles.[3][4] A face shield is recommended when there is a risk of splashes. | To protect eyes from contact with the chemical, which can cause serious irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] | To prevent skin contact, as the compound may cause skin irritation.[5][6] |
| Body Protection | A laboratory coat, fully buttoned.[4][7] | To protect skin and clothing from contamination.[8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[7][9] A NIOSH/MSHA approved respirator may be necessary for large quantities or if dust/vapors are generated.[1][6] | To prevent inhalation, which may cause respiratory irritation.[2][5] |
Operational Plan: Handling and Storage
A systematic approach is essential for the safe handling and storage of this compound.
Preparation
-
Ensure Engineering Controls : Verify that a chemical fume hood is available and functioning correctly.[7]
-
Locate Safety Equipment : Identify the location of the nearest eyewash station and safety shower.[1][9]
-
Gather PPE : Collect all necessary PPE as outlined in the table above.[4]
Handling Procedure
-
Don PPE : Put on a lab coat, safety glasses/goggles, and gloves before handling the chemical.
-
Work in a Ventilated Area : Conduct all manipulations of the compound within a chemical fume hood to minimize inhalation exposure.[7][9]
-
Avoid Dust and Aerosol Formation : Use appropriate techniques to prevent the generation of dust and aerosols.
-
Prevent Contact : Avoid direct contact with skin and eyes.[2][9]
-
Hygiene Practices : Wash hands thoroughly after handling the chemical.[5][9] Do not eat, drink, or smoke in the laboratory.[1][9]
Storage
-
Container : Keep the container tightly closed when not in use.[1][2]
-
Location : Store in a cool, dry, and well-ventilated area.[1][9]
-
Segregation : Store away from incompatible materials such as strong oxidizing agents.[1][2]
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.be [fishersci.be]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
